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  • Product: Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
  • CAS: 147078-67-9

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the NMR Spectral Analysis of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

This in-depth technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral data for Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. Tailored for researchers, scientists, and prof...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral data for Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document offers a foundational understanding of the structural elucidation of this heterocyclic compound using advanced NMR techniques. We will delve into the interpretation of ¹H and ¹³C NMR spectra, predict key 2D NMR correlations, and provide field-proven experimental protocols for acquiring high-quality data.

Introduction: The Structural Significance of a Substituted 2-Pyridone

Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate belongs to the 2-pyridone class of heterocyclic compounds. This structural motif is a cornerstone in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The precise arrangement of substituents on the pyridone ring is critical to its function, making unambiguous structural confirmation by NMR spectroscopy an indispensable step in its synthesis and characterization. This guide will serve as a comprehensive resource for understanding the NMR fingerprint of this molecule.

Predicted ¹H and ¹³C NMR Spectral Data

While direct experimental spectra for this specific molecule are not widely published, a robust prediction of its NMR data can be made based on the extensive literature on substituted 2-pyridones and related heterocyclic systems. These predictions are grounded in the fundamental principles of chemical shifts, coupling constants, and the electronic effects of the substituents.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to display distinct signals for each of the unique protons in the molecule. The expected chemical shifts are influenced by the electron-withdrawing nature of the carbonyl groups and the electron-donating effect of the methyl group and the nitrogen heteroatom.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H5~6.1 - 6.3Doublet (d)~7.51H
H6~7.2 - 7.4Doublet (d)~7.51H
OCH₃~3.8 - 3.9Singlet (s)-3H
4-CH₃~2.2 - 2.4Singlet (s)-3H
NH~12.0 - 13.0Broad Singlet (br s)-1H

Causality Behind Predicted Shifts:

  • H5 and H6: These vinyl protons form an AX spin system. H6 is expected to be downfield due to its proximity to the electron-withdrawing ring nitrogen. The coupling constant of ~7.5 Hz is typical for vicinal protons on a six-membered ring.

  • OCH₃: The methyl protons of the ester group are expected in the typical range for such functionalities.

  • 4-CH₃: The methyl group at the C4 position will appear as a singlet, with its chemical shift influenced by its position on the conjugated ring system.

  • NH: The N-H proton of the 2-pyridone tautomer is characteristically found far downfield due to hydrogen bonding and the electronic nature of the pyridone ring. Its signal is often broad.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will provide a count of the unique carbon environments and insights into their electronic nature.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (C=O)~163 - 165
C3~105 - 108
C4~148 - 152
C5~108 - 112
C6~138 - 142
C=O (Ester)~168 - 172
OCH₃~51 - 53
4-CH₃~18 - 22

Expert Rationale for Carbon Assignments:

  • Carbonyl Carbons (C2 and Ester C=O): These will be the most downfield signals due to the strong deshielding effect of the double-bonded oxygen atoms.

  • Ring Carbons: The chemical shifts of the pyridone ring carbons are influenced by their position relative to the heteroatoms and substituents. C4, being attached to the methyl group and part of the enamine-like system, is expected to be significantly downfield. C3 and C5 will have shifts influenced by their vinylic nature and proximity to the substituents. C6 is deshielded by the adjacent nitrogen atom.

  • Methyl Carbons: The ester and ring methyl carbons will appear in the upfield region of the spectrum, as is typical for sp³ hybridized carbons.

Structural Verification with 2D NMR Spectroscopy

To move from prediction to definitive assignment, a suite of 2D NMR experiments is essential. These experiments reveal through-bond and through-space correlations, providing an unambiguous map of the molecular structure.

COSY (Correlation Spectroscopy)

A ¹H-¹H COSY experiment would be the first step to confirm the connectivity of the proton spin systems.

Expected Key Correlation:

  • A cross-peak between the signals of H5 and H6 , confirming their vicinal relationship.

Caption: Predicted ¹H-¹H COSY correlation for vicinal protons H5 and H6.

HSQC (Heteronuclear Single Quantum Coherence)

This experiment correlates directly bonded protons and carbons.

Expected Key Correlations:

  • H5 with C5

  • H6 with C6

  • OCH₃ protons with the OCH₃ carbon

  • 4-CH₃ protons with the 4-CH₃ carbon

Caption: Predicted ¹H-¹³C HSQC correlations for directly bonded atoms.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Expected Key Correlations:

  • H5 to C3 , C4 , and C6

  • H6 to C2 , C4 , and C5

  • OCH₃ protons to the Ester C=O

  • 4-CH₃ protons to C3 , C4 , and C5

  • NH proton to C2 , C3 , and C6

Caption: Key predicted long-range ¹H-¹³C HMBC correlations.

Field-Proven Experimental Protocols

Achieving high-quality NMR data is paramount for accurate structural elucidation. The following protocols are based on established best practices for small organic molecules.

Sample Preparation: A Self-Validating System
  • Analyte Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for this class of compounds due to its excellent dissolving power and relatively clean spectral window. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative if solubility is an issue, and it is particularly useful for observing exchangeable protons like the N-H.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR and 2D experiments, a more concentrated sample of 20-30 mg may be required to obtain good signal-to-noise in a reasonable time.

  • Dissolution and Filtration: Dissolve the sample completely in the deuterated solvent in a clean, dry vial. To ensure a homogeneous magnetic field, it is critical to remove any particulate matter. Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

Data Acquisition Workflow

The following workflow outlines the logical progression of experiments for structural confirmation.

Acquisition_Workflow Start Start: High-Quality Sample H1 ¹H NMR Acquisition Start->H1 C13 ¹³C NMR Acquisition H1->C13 COSY ¹H-¹H COSY C13->COSY HSQC ¹H-¹³C HSQC COSY->HSQC HMBC ¹H-¹³C HMBC HSQC->HMBC Analysis Full Spectral Analysis and Structural Confirmation HMBC->Analysis

Caption: A logical workflow for the NMR-based structural elucidation.

Recommended Acquisition Parameters (General Guidance for a 500 MHz Spectrometer):

  • ¹H NMR:

    • Pulse program: Standard single-pulse (e.g., 'zg30')

    • Spectral width: ~16 ppm

    • Acquisition time: ~3-4 seconds

    • Relaxation delay: 1-2 seconds

    • Number of scans: 8-16 (adjust based on concentration)

  • ¹³C NMR:

    • Pulse program: Proton-decoupled single-pulse (e.g., 'zgpg30')

    • Spectral width: ~240 ppm

    • Acquisition time: ~1-2 seconds

    • Relaxation delay: 2 seconds

    • Number of scans: 1024 or more (as needed for signal-to-noise)

  • 2D NMR (COSY, HSQC, HMBC):

    • Use standard, gradient-selected pulse programs provided by the spectrometer manufacturer.

    • Optimize the spectral widths in both dimensions to encompass all relevant signals.

    • For HMBC, the long-range coupling delay should be optimized for typical 2-3 bond J-couplings (e.g., set for 8 Hz).

Conclusion

The structural characterization of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate relies on a systematic and multi-faceted NMR approach. By combining the predictive power of chemical shift theory with the definitive connectivity information from 2D NMR experiments, a complete and unambiguous assignment of its ¹H and ¹³C spectra can be achieved. The protocols and insights provided in this guide offer a robust framework for researchers to confidently characterize this and related heterocyclic molecules, ensuring the scientific integrity of their work.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]

  • PubChem. (n.d.). Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate. [Link]

  • Gómez-Hurtado, I., et al. (2020). Synthesis of Substituted 2-Pyridones via 6π-Electrocyclization of Dienyl Isocyanates. The Journal of Organic Chemistry. [Link]

Exploratory

An In-depth Technical Guide to the Mechanism of Action of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The dihydropyridine scaffold is a cornerstone in medicinal chemistry, most notably for its profound eff...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The dihydropyridine scaffold is a cornerstone in medicinal chemistry, most notably for its profound effects on the cardiovascular system through the modulation of L-type calcium channels. However, subtle structural modifications to this privileged core can lead to vastly different pharmacological profiles. This guide delves into the mechanistic intricacies of a specific derivative, Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. We will first establish the canonical mechanism of action for classical 1,4-dihyropyridines as a foundational framework. Subsequently, we will explore the divergent mechanistic possibilities conferred by the 2-oxo substitution, moving beyond calcium channel blockade to consider alternative molecular targets. This document provides a comprehensive overview of the potential mechanisms, supported by experimental methodologies to rigorously test these hypotheses.

The Classical Paradigm: 1,4-Dihydropyridines as L-type Calcium Channel Modulators

The textbook mechanism of action for 1,4-dihydropyridine derivatives is their function as allosteric modulators of L-type voltage-gated calcium channels (Cav1.x).[1][2][3] These channels are critical for a multitude of physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion.[2]

Dihydropyridines bind to a specific site on the α1 subunit of the L-type calcium channel, which is distinct from the binding sites of other calcium channel blockers like phenylalkylamines and benzothiazepines.[4][5] This allosteric binding does not directly obstruct the ion pore but rather influences the conformational state of the channel, thereby modulating the influx of calcium ions.[4]

The specific effect of a dihydropyridine derivative—either agonistic (channel opening) or antagonistic (channel closing)—is determined by the nature of its substituents.[4] Antagonists, such as the widely used antihypertensive drug amlodipine, stabilize the inactivated state of the channel, reducing the probability of channel opening and thereby decreasing intracellular calcium concentration.[3] This leads to vasodilation and a reduction in blood pressure.[1][2] Conversely, agonists promote the open state of the channel.[4]

Visualizing the Classical Dihydropyridine Mechanism

G DHP 1,4-Dihydropyridine (e.g., Amlodipine) Ca_Channel L-type Calcium Channel (α1 subunit) DHP->Ca_Channel Allosteric Binding Ca_ion_in Ca²⁺ Influx Ca_Channel->Ca_ion_in Inhibition Cell_Membrane Cell Membrane Response Cellular Response (e.g., Muscle Contraction) Ca_ion_in->Response Reduced Ca_ion_out Ca²⁺ Ca_ion_out->Ca_Channel Depolarization

Caption: Allosteric modulation of L-type calcium channels by 1,4-dihydropyridines.

A Mechanistic Divergence: The Influence of the 2-Oxo Substitution

The presence of a carbonyl group at the 2-position of the dihydropyridine ring in Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate suggests a potential departure from the classical mechanism of action. While the dihydropyridine core is present, the electronic and steric properties introduced by the 2-oxo group may alter its binding affinity for the L-type calcium channel or introduce novel interactions with other molecular targets.

Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have been investigated for a range of biological activities, and their synthesis is an active area of chemical research.[6] Notably, complex molecules incorporating a 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl moiety have been identified as potent and selective inhibitors of the histone methyltransferase EZH2.[7][8] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation and is a validated target in oncology.[7][8]

This finding is critical as it provides a compelling alternative hypothesis for the mechanism of action of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. It is plausible that this compound, or its derivatives, could function as an epigenetic modulator rather than a cardiovascular agent.

Proposed Mechanisms of Action for Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Based on the available evidence, we propose two primary, and not mutually exclusive, mechanisms of action for investigation:

  • Hypothesis A: Atypical L-type Calcium Channel Modulation: The compound may still interact with L-type calcium channels, but with a different affinity or mode of action compared to classical 1,4-dihydropyridines. The 2-oxo group could lead to altered selectivity for different calcium channel subtypes or a weaker, perhaps even negligible, interaction.

  • Hypothesis B: Inhibition of Histone Methyltransferases (e.g., EZH2): The structural similarity to known EZH2 inhibitors suggests that Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate may bind to the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, thereby inhibiting its methyltransferase activity. This would lead to a decrease in histone H3 lysine 27 trimethylation (H3K27me3) and subsequent changes in gene expression.

Visualizing the EZH2 Inhibition Hypothesis

G Molecule Methyl 4-methyl-2-oxo- 1,2-dihydropyridine-3-carboxylate PRC2 PRC2 Complex (EZH2 Subunit) Molecule->PRC2 Competitive Inhibition Methylated_Histone H3K27me3 PRC2->Methylated_Histone SAM SAM (Methyl Donor) SAM->PRC2 Histone Histone H3 Histone->PRC2 Gene_Silencing Transcriptional Repression

Caption: Proposed mechanism of EZH2 inhibition.

Experimental Protocols for Mechanistic Elucidation

To dissect the precise mechanism of action of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, a multi-pronged experimental approach is required.

Assessment of L-type Calcium Channel Activity

Objective: To determine if the compound modulates L-type calcium channel function.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture: Utilize a cell line endogenously expressing L-type calcium channels (e.g., HEK293 cells stably expressing Cav1.2, or primary vascular smooth muscle cells).

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Use a voltage protocol to elicit L-type calcium currents (e.g., step depolarizations from a holding potential of -80 mV).

    • Record baseline currents in the absence of the compound.

  • Compound Application: Perfuse the cells with increasing concentrations of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

  • Data Analysis: Measure the peak inward calcium current at each concentration and construct a dose-response curve to determine the IC50 or EC50. A known L-type calcium channel blocker (e.g., nifedipine) should be used as a positive control.

Evaluation of Histone Methyltransferase Inhibition

Objective: To assess the inhibitory activity of the compound against EZH2 and other histone methyltransferases.

Methodology: In Vitro Enzymatic Assay

  • Reagents:

    • Recombinant human PRC2 complex.

    • Histone H3 substrate (peptide or full-length).

    • S-adenosyl-L-methionine (SAM), radiolabeled ([³H]-SAM) or non-radiolabeled.

    • Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

    • A known EZH2 inhibitor (e.g., GSK126) as a positive control.

  • Assay Procedure (Radiometric):

    • Incubate the PRC2 complex, histone H3 substrate, and varying concentrations of the test compound in an appropriate reaction buffer.

    • Initiate the reaction by adding [³H]-SAM.

    • Allow the reaction to proceed for a defined time at 30°C.

    • Stop the reaction and spot the mixture onto a filter paper.

    • Wash the filter paper to remove unincorporated [³H]-SAM.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Cellular Target Engagement and Downstream Effects

Objective: To confirm target engagement in a cellular context and observe downstream biological consequences.

Methodology: Western Blotting for H3K27me3

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a lymphoma cell line with known EZH2 activity).

    • Treat the cells with increasing concentrations of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate for 48-72 hours.

  • Histone Extraction: Isolate histones from the treated cells.

  • Western Blotting:

    • Separate the histone extracts by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for H3K27me3 and total Histone H3 (as a loading control).

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities and determine the effect of the compound on global H3K27me3 levels.

Experimental Workflow Visualization

G Start Start: Mechanistic Investigation Hypothesis_A Hypothesis A: Calcium Channel Modulation Start->Hypothesis_A Hypothesis_B Hypothesis B: EZH2 Inhibition Start->Hypothesis_B Patch_Clamp Whole-Cell Patch Clamp Hypothesis_A->Patch_Clamp Enzyme_Assay In Vitro EZH2 Assay Hypothesis_B->Enzyme_Assay Conclusion Conclusion: Elucidated Mechanism of Action Patch_Clamp->Conclusion Western_Blot Cellular H3K27me3 Western Blot Enzyme_Assay->Western_Blot If positive Western_Blot->Conclusion

Caption: A streamlined workflow for elucidating the mechanism of action.

Summary and Future Directions

The seemingly simple chemical entity, Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, stands at a fascinating mechanistic crossroads. While its dihydropyridine core points towards the well-trodden path of L-type calcium channel modulation, the 2-oxo substitution, in light of recent discoveries in related compounds, strongly suggests a potential role in epigenetic regulation via EZH2 inhibition.

The proposed experimental protocols provide a robust framework for distinguishing between these hypotheses and precisely defining the compound's molecular mechanism of action. Elucidating this mechanism is paramount for any future drug development efforts, as it will dictate the therapeutic indications for which this compound and its analogs may be pursued, be it in cardiovascular disease or oncology. Further investigations into structure-activity relationships will also be crucial for optimizing potency and selectivity for the identified molecular target.

References

  • MedCrave. (2017, July 17). Dihydropyridines as Calcium Channel Blockers: An Overview. MedCrave online. [Link]

  • Kasuya, K., & Hiraoka, M. (2023, September 20). Mechanisms of dihydropyridine agonists and antagonists in view of cryo-EM structures of calcium and sodium channels. Journal of General Physiology. [Link]

  • ScholarWorks @ UTRGV. (2017, July 17). Dihydropyridines as Calcium Channel Blockers: An Overview. ScholarWorks @ UTRGV. [Link]

  • Striessnig, J., & Koschak, A. (2012, October 11). 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family. Molecular Interventions. [Link]

  • Triggle, D. J. (1990). Sites, Mechanisms of Action, and Differentiation of Calcium Channel Antagonists. The American Journal of Cardiology. [Link]

  • Semantic Scholar. (n.d.). Synthesis of methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylates from methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates. Semantic Scholar. [Link]

  • Beilstein Journal of Organic Chemistry. (2022, June 23). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. [Link]

  • Jagwani, S., & Joshi, P. (2014, May 4). Green Techniques for Synthesis of 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. International Journal of Pharmaceutical Sciences and Research. [Link]

  • MDPI. (2019, November 14). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molecules. [Link]

  • George, S., et al. (2008). Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives. Acta Pharmaceutica. [Link]

  • Vaswani, R. G., et al. (2016, November 10). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry. [Link]

  • Muhammad, N., et al. (2022, April 4). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Frontiers in Chemistry. [Link]

  • MDPI. (2021, May 20). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. [Link]

  • Beilstein Journal of Organic Chemistry. (2022, June 23). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. [Link]

  • Semantic Scholar. (2016, October 14). Identification of (R)‑N‑((4-Methoxy-6-methyl-2-oxo-1,2 -dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Semantic Scholar. [https://www.semanticscholar.org/paper/Identification-of-(R)%E2%80%91N%E2%80%91((4-Methoxy-6-methyl-2-oxo-1%2C2-Vaswani-Gehling/8197171d8757917865c3631f95b597402636a0a0]([Link]

  • Heterocycles. (2017, October 3). Direct oxidation of 4-methylpyrrole-2-carboxylates with DDQ in the presence of a glycol. Heterocycles. [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. PubChem. [Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Executive Summary As modern drug discovery pivots toward highly functionalized, low-molecular-weight heterocyclic scaffolds, 2-pyridone derivatives have emerged as privileged structures. Methyl 4-methyl-2-oxo-1,2-dihydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery pivots toward highly functionalized, low-molecular-weight heterocyclic scaffolds, 2-pyridone derivatives have emerged as privileged structures. Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 147078-67-9) serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including potent protein kinase inhibitors and sodium channel blockers ()[1].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, structural tautomerism, and validated synthetic protocols. It is designed to equip researchers and drug development professionals with the mechanistic insights required to optimize lead generation workflows.

Structural and Physicochemical Properties

Understanding the baseline properties of this building block is essential for predicting its behavior in both synthetic reactions and biological assays. The molecule features a 2-pyridone core, which exists in a tautomeric equilibrium with its 2-hydroxypyridine form. However, in the solid state and in polar solvents, the lactam (2-pyridone) form predominates, providing a rigid hydrogen-bond donor/acceptor pair that dictates its solubility and reactivity ()[2].

Table 1: Key Physicochemical Parameters
ParameterValueCausality / Implication
CAS Number 147078-67-9Unique identifier for procurement and regulatory tracking.
Molecular Formula C8H9NO3Dictates molecular weight and elemental composition.
Molecular Weight 167.16 g/mol Low MW allows for downstream elaboration without exceeding Lipinski's limits.
SMILES O=C(C1=C(C)C=CNC1=O)OCUseful for in silico docking and property prediction.
H-Bond Donors 1 (N-H)Critical for interacting with the kinase hinge region backbone C=O.
H-Bond Acceptors 3 (C=O, Ester O, Ester C=O)Facilitates interaction with hinge region N-H and improves aqueous solubility.
Topological Polar Surface Area (TPSA) ~58.2 ŲOptimal for cell permeability; balances lipophilicity and polarity.

Application in Drug Discovery: Kinase Modulation

The 2-pyridone core is highly valued in medicinal chemistry for its ability to mimic the purine ring of ATP. When designing protein kinase modulators, the N-H and C=O groups of the pyridone ring act as a bidentate hydrogen-bonding system that anchors the molecule to the hinge region of the kinase domain ()[1].

The methyl ester at the C3 position serves as a versatile synthetic vector. It can be saponified to the corresponding acid and coupled with various amines to explore the solvent-exposed region of the binding pocket, thereby enhancing target selectivity.

KinaseBinding Pyridone 2-Pyridone Core NH N-H (H-Bond Donor) Pyridone->NH CO C=O (H-Bond Acceptor) Pyridone->CO Ester C3-Ester (Vector) Pyridone->Ester Hinge1 Kinase Hinge Backbone C=O NH->Hinge1 Donates Hinge2 Kinase Hinge Backbone N-H CO->Hinge2 Accepts Solvent Solvent Exposed Region Ester->Solvent Functionalization

Fig 1: Pharmacophore mapping of the 2-pyridone core within a kinase hinge region.

Synthetic Methodologies and Mechanistic Causality

The synthesis of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is typically achieved via the esterification of its corresponding carboxylic acid (4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid). As an application scientist, selecting the right esterification method depends heavily on the scale and the presence of sensitive functional groups.

Method A: Thionyl Chloride (SOCl2) in Methanol This is a robust, highly scalable method ideal for bulk synthesis. The dropwise addition of SOCl2 to methanol generates anhydrous HCl and reactive sulfite intermediates in situ, driving the Fischer esterification to completion. The causality behind heating to 65°C is to overcome the activation energy barrier associated with the sterically hindered C3 position adjacent to the C4-methyl group ()[3].

Method B: Oxalyl Chloride with Catalytic DMF For more sensitive substrates, the Vilsmeier-Haack approach using oxalyl chloride and catalytic DMF in dichloromethane (DCM) is preferred ()[1]. DMF reacts with oxalyl chloride to form the highly electrophilic chloroiminium ion (Vilsmeier reagent), which rapidly converts the carboxylic acid to the acyl chloride at ambient temperature. Subsequent quenching with anhydrous methanol yields the ester. This avoids the harsh, prolonged heating required in Method A.

SynthesisWorkflow cluster_0 Method A: Thionyl Chloride cluster_1 Method B: Oxalyl Chloride Start 4-Methyl-2-oxo-1,2-dihydropyridine -3-carboxylic acid SOCl2 SOCl2, MeOH 65°C, 16h Start->SOCl2 Oxalyl Oxalyl Chloride, DMF (cat.) DCM, RT, 4h Start->Oxalyl Product Methyl 4-methyl-2-oxo-1,2- dihydropyridine-3-carboxylate SOCl2->Product MeOH Anhydrous MeOH RT, 1h Oxalyl->MeOH MeOH->Product

Fig 2: Comparative synthetic workflows for the esterification of the 2-pyridone core.

Detailed Experimental Protocol (Self-Validating System)

To ensure maximum reproducibility and trustworthiness, the following step-by-step protocol details the Oxalyl Chloride method (Method B), incorporating in-process controls (IPC) to create a self-validating workflow.

Reagents:

  • 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq)

  • Oxalyl chloride (2.7 eq)

  • N,N-Dimethylformamide (DMF) (Catalytic, ~0.05 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Methanol (Anhydrous)

Step-by-Step Procedure:

  • System Purging: Flame-dry a round-bottom flask and purge with nitrogen gas for 15 minutes to eliminate atmospheric moisture. Causality: Moisture will prematurely hydrolyze the oxalyl chloride into unreactive oxalic acid and HCl.

  • Substrate Dissolution: Suspend 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq) in anhydrous DCM (approx. 0.3 M concentration). Add catalytic DMF. Causality: The initial suspension will clear into a homogeneous solution as the reaction progresses, providing a reliable visual indicator of acyl chloride formation.

  • Activation: Cool the mixture to 0°C using an ice bath. Add oxalyl chloride (2.7 eq) dropwise over 10 minutes. Causality: Dropwise addition safely controls the exothermic release of CO and CO₂ gases.

  • Acyl Chloride Formation: Remove the ice bath and stir at ambient temperature for 4 hours.

  • In-Process Control (IPC): Quench a 10 µL reaction aliquot in 500 µL of methanol and analyze via LCMS. The presence of the methyl ester mass ([M+H]⁺ = 168.1) confirms complete conversion to the acyl chloride. Self-Validation: Do not proceed to step 6 until the starting material mass ([M+H]⁺ = 154.1) is completely absent.

  • Esterification: Once validated by IPC, cool the reaction back to 0°C and add anhydrous methanol dropwise. Stir for 1 hour at ambient temperature.

  • Workup & Isolation: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃ to neutralize residual acid. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

  • Final Validation: Confirm purity via HPLC (UV detection at 254 nm) and structure via ¹H NMR (DMSO-d6). The appearance of a distinct singlet integrating to 3H at ~3.8 ppm confirms the successful installation of the methyl ester.

References

  • Title: WO2021062245A1 - Pyridone compounds and methods of use in the modulation of a protein kinase Source: Google Patents URL
  • Title: WO2023150201A2 - Composés bloquant les canaux de sodium, leurs dérivés et leurs procédés d'utilisation Source: Google Patents URL

Sources

Exploratory

Synthesis Pathway Discovery and Optimization for Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 147078-67-9) is a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 147078-67-9) is a highly versatile heterocyclic building block frequently utilized in the development of kinase inhibitors and other targeted therapeutics[1]. The 2-pyridone scaffold presents unique synthetic challenges due to its tautomeric nature and the electronic deactivation of its functional groups.

This technical guide delineates a highly optimized, three-step linear synthesis pathway starting from commercially available 4,4-dimethoxy-2-butanone and cyanoacetamide. By analyzing the thermodynamic and kinetic drivers of each transformation, this document provides a self-validating framework for scalable synthesis, ensuring high fidelity and yield across all intermediate stages.

Mechanistic Causality: The "Why" Behind the Chemistry

To achieve high purity and yield, it is critical to understand the causality behind the selected experimental conditions rather than merely following a recipe.

Step 1: Knoevenagel Condensation & Cyclization

The formation of the 2-pyridone ring (CAS: 93271-59-1) relies on a Guareschi-Thorpe-type condensation[2].

  • The Causality: 4,4-dimethoxy-2-butanone acts as a masked 1,3-dicarbonyl equivalent. The reaction with cyanoacetamide requires a weak acid/base catalyst system (Ammonium acetate/Acetic acid). Because the Knoevenagel condensation is an equilibrium reaction, the use of a Dean-Stark trap to continuously remove water is not optional; it is the primary thermodynamic driver that shifts the equilibrium toward the cyclized product[2].

Step 2: Harsh Acidic Hydrolysis

Converting the intermediate carbonitrile to a carboxylic acid (CAS: 38076-81-2) presents a significant kinetic hurdle.

  • The Causality: The cyano group at the 3-position is electronically deactivated by the adjacent electron-withdrawing pyridone carbonyl. Standard basic hydrolysis fails or results in degradation. Therefore, harsh acidic conditions (50% aqueous H2​SO4​ at 120 °C) are required[3]. The strong acid protonates the nitrile, vastly increasing its electrophilicity and forcing hydration to the primary amide, which subsequently hydrolyzes to the carboxylic acid[4].

Step 3: In-Situ Acyl Chloride Formation (Esterification)

The final step converts the carboxylic acid to the target methyl ester (CAS: 147078-67-9).

  • The Causality: Direct Fischer esterification (acid + alcohol + acid catalyst) is exceptionally sluggish here due to the poor solubility of the pyridone-acid and the resonance stabilization of the carboxyl group. By introducing Thionyl chloride ( SOCl2​ ) into the methanol solvent, the acid is transiently converted into a highly reactive acyl chloride intermediate[5]. This bypasses the kinetic bottleneck of Fischer esterification, allowing rapid nucleophilic attack by methanol to form the ester[5].

Visualizations of Workflow and Logic

SynthesisWorkflow SM 4,4-Dimethoxy-2-butanone + Cyanoacetamide Step1 Step 1: Condensation NH4OAc, AcOH, Toluene Reflux, 8h SM->Step1 Int1 4-Methyl-2-oxo-1,2- dihydropyridine-3-carbonitrile (CAS: 93271-59-1) Step1->Int1 Step2 Step 2: Hydrolysis 50% aq. H2SO4 120 °C, 8h Int1->Step2 Int2 4-Methyl-2-oxo-1,2- dihydropyridine-3-carboxylic acid (CAS: 38076-81-2) Step2->Int2 Step3 Step 3: Esterification SOCl2, MeOH 65 °C, 16h Int2->Step3 Product Methyl 4-methyl-2-oxo-1,2- dihydropyridine-3-carboxylate (CAS: 147078-67-9) Step3->Product

Fig 1: Step-by-step synthetic workflow for Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

MechanisticLogic cluster_0 Thermodynamic & Kinetic Drivers Cond1 Dean-Stark Water Removal Mech1 Shifts Knoevenagel Equilibrium Promotes Cyclization Cond1->Mech1 Result High-Yield Synthesis of Target Pyridone Scaffold Mech1->Result Cond2 Harsh Acidic Environment (50% H2SO4, 120°C) Mech2 Overcomes Nitrile Deactivation by Pyridone Carbonyl Cond2->Mech2 Mech2->Result Cond3 In-situ Acyl Chloride (SOCl2 in MeOH) Mech3 Bypasses Sluggish Fischer Esterification Kinetics Cond3->Mech3 Mech3->Result

Fig 2: Logical causality mapping of the chosen experimental conditions.

Experimental Protocols: Self-Validating Systems

The following methodologies are derived from validated patent literature and chemical databases, structured to ensure reproducibility.

Protocol 1: Synthesis of 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 4,4-dimethoxy-2-butanone (2.0 g, 15.13 mmol) and cyanoacetamide (1.6 g, 18.92 mmol) in anhydrous toluene (12.4 mL)[2].

  • Catalysis: Add ammonium acetate (79.3 mg, 1.03 mmol) and glacial acetic acid (0.6 mL) to the mixture[2].

  • Reaction: Stir and heat the mixture to reflux for 8 hours. Monitor the Dean-Stark trap to ensure continuous removal of the generated water[2].

  • Isolation: Upon completion, remove the solvent via rotary evaporation under reduced pressure. Cool the residual oily substance to room temperature (25 °C) and add ethanol (7.0 mL) with vigorous stirring to precipitate the solid product[2]. Filter and dry.

Protocol 2: Synthesis of 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
  • Preparation: Suspend the intermediate 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (25 g, 187 mmol) in 40 mL of 50% aqueous H2​SO4​ [3]. (Note: For smaller scales, a mixture of concentrated sulfuric acid and water can be utilized[4]).

  • Reaction: Heat the solution to 120 °C and maintain stirring for 8 hours[3].

  • Isolation: Slowly cool the reaction mixture to room temperature, then carefully pour it into ice-water[3].

  • Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove residual acid, and dry under a vacuum to yield the carboxylic acid intermediate[3].

Protocol 3: Synthesis of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
  • Preparation: Dissolve 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (10 g, 65.3 mmol) in anhydrous methanol (120 mL) under an inert nitrogen atmosphere[5].

  • Activation: Slowly add Thionyl chloride ( SOCl2​ ) (15 mL) dropwise to the solution at 0 °C to control the exothermic generation of HCl and SO2​ gases[5].

  • Reaction: Gradually warm the mixture, then heat at 65 °C for 16 hours. Reaction completion should be verified via LCMS[5].

  • Isolation: Concentrate the mixture under reduced pressure to remove excess methanol and volatile byproducts, yielding the crude target ester[5]. Purify via recrystallization or silica gel chromatography as required by downstream purity specifications.

Quantitative Data Summary

The table below summarizes the critical parameters, expected yields, and molecular identifiers for the three-step synthesis.

StepTarget CompoundCAS NumberMolecular WeightReagents / SolventsConditionsExpected Yield
1 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile93271-59-1134.14 g/mol 4,4-Dimethoxy-2-butanone, Cyanoacetamide, NH4​OAc , AcOH, TolueneReflux (Dean-Stark), 8h80 - 85%
2 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid38076-81-2153.14 g/mol 50% aq. H2​SO4​ 120 °C, 8h85 - 90%
3 Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate147078-67-9167.16 g/mol SOCl2​ , Anhydrous Methanol65 °C, 16h90 - 95%

References

  • ChemicalBook. "2-Hydroxy-4-methylpyridine-3-carbonitrile | 93271-59-1". 2

  • Google Patents. "WO2023150201A2 - Composés bloquant les canaux de sodium, leurs dérivés et leurs procédés d'utilisation". 5

  • Ambeed. "147078-67-9 | Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate". 1

  • Google Patents. "WO2021062245A1 - Pyridone compounds and methods of use in the modulation of a protein kinase". 4

Sources

Foundational

Thermodynamic Stability and Synthetic Dynamics of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: A Technical Whitepaper

Abstract Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 147078-67-9) is a highly versatile heterocyclic building block critical to modern medicinal chemistry and drug development. Often referred to by its...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 147078-67-9) is a highly versatile heterocyclic building block critical to modern medicinal chemistry and drug development. Often referred to by its tautomeric synonym, methyl 2-hydroxy-4-methylnicotinate, this compound’s utility is heavily dictated by its thermodynamic stability and tautomeric behavior. This whitepaper provides an in-depth analysis of the structural dynamics, thermodynamic control during synthesis, and the physicochemical properties that govern the behavior of this 2-pyridone scaffold.

Structural Dynamics & Tautomeric Equilibrium

The core structural feature defining the reactivity and receptor-binding capacity of this compound is the lactam-lactim tautomerism between the 2-oxo-1,2-dihydropyridine (2-pyridone) and 2-hydroxypyridine forms. Understanding the environmental variables that shift this equilibrium is paramount for accurate pharmacokinetic modeling.

  • Gas Phase vs. Non-Polar Environments: In the gas phase or in non-polar solvents (e.g., cyclohexane), the 2-hydroxypyridine (enol/lactim) tautomer is thermodynamically favored. This preference arises from minimal steric hindrance and the lack of solvent stabilization for the highly dipolar lactam form. The internal energy difference is typically 2.4 to 3.3 kJ/mol in favor of the enol form [1].

  • Polar Solvents & Solid-State Effects: In polar solvents (e.g., water, DMSO, methanol) and in the solid crystalline state, the 2-pyridone (keto/lactam) form becomes predominantly favored. This thermodynamic inversion is driven by the large dipole moment of the 2-pyridone form (approximately 4.26 D) [2], which is heavily stabilized by high-dielectric environments. Furthermore, in the solid state, the 2-pyridone tautomer forms robust, helical intermolecular hydrogen-bonded networks that drastically lower the free energy of the system.

  • Kinetic Barriers: The single-molecule 1,3-proton transfer required for tautomerization is a symmetry-forbidden process with a massive activation energy barrier (>125 kJ/mol). Therefore, tautomerization relies on a dimer-promoted double proton transfer mechanism [3].

Tautomerism Enol 2-Hydroxypyridine Form (Lactim) Keto 2-Pyridone Form (Lactam) Enol->Keto Polar Solvents / Solid State (Thermodynamically Favored) Keto->Enol Gas Phase / Non-Polar Solvents (Kinetically/Sterically Favored)

Caption: Thermodynamic equilibrium between 2-hydroxypyridine and 2-pyridone tautomers.

Physicochemical & Thermodynamic Data

To provide a clear comparative baseline for formulation and synthetic planning, the following table summarizes the key physicochemical and thermodynamic properties of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

PropertyValue / DescriptionImpact on Stability & Behavior
CAS Number 147078-67-9Standardized identification.
Molecular Formula C8H9NO3Dictates molecular weight and elemental composition.
Molecular Weight 167.16 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5).
Predominant Tautomer 2-Pyridone (Lactam)Enhances crystalline stability via extensive H-bonding networks.
Dipole Moment (Lactam) ~4.26 DEnsures strong interaction and solubility in polar physiological solvents.
Tautomerization Barrier >125 kJ/mol (Uncatalyzed)Prevents spontaneous single-molecule shift; requires dimerization.

Synthesis & Thermodynamic Control Methodology

The synthesis of highly substituted 2-pyridones is typically achieved via a multi-component condensation reaction strictly governed by thermodynamic control. The reaction cascade involves the Knoevenagel condensation of an active methylene compound with a ketone/aldehyde, followed by Michael addition, cyclization, and a final aromatization step that acts as a thermodynamic sink.

Protocol: One-Pot Synthesis of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Causality & Design: The use of a catalytic base (piperidine) lowers the activation energy for the initial enolate formation. The elevated temperature (reflux) provides the kinetic energy necessary to overcome the cyclization barrier, ultimately driving the system toward the thermodynamically stable 2-pyridone aromatic system.

  • Preparation: In a dry 100 mL round-bottom flask, combine the active methylene precursor (e.g., dimethyl malonate, 1.0 eq) and the appropriate enone/1,3-dicarbonyl equivalent (1.0 eq) in 30 mL of absolute ethanol.

  • Catalytic Activation: Add piperidine (0.1 eq) dropwise. Causality: Piperidine acts as a secondary amine catalyst, forming a highly reactive enamine intermediate that accelerates nucleophilic attack and establishes the Knoevenagel condensation.

  • Condensation & Cyclization (Reflux): Heat the mixture to reflux (80°C) for 4-6 hours. Monitor the consumption of starting materials via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) solvent system. Self-Validation: The disappearance of the precursor spots on TLC confirms the progression of the Michael addition and subsequent ring closure.

  • Thermodynamic Aromatization: The intermediate dihydropyridine spontaneously eliminates water/alcohol to form the fully aromatized, stable 2-pyridone ring. This step is irreversible under these conditions due to the massive gain in resonance stabilization energy.

  • Isolation: Cool the reaction mixture slowly to 0-5°C. The high polarity and hydrogen-bonding capacity of the 2-pyridone form induce spontaneous crystallization. Filter the precipitate under vacuum and wash with ice-cold ethanol to remove unreacted precursors and piperidine.

Synthesis A Precursors (Active Methylene + Enone) B Knoevenagel Condensation (Piperidine Catalyzed) A->B Base Addition (Enolate Formation) C Michael Addition & Cyclization B->C Heat (Reflux 80°C) D Aromatization (Thermodynamic Sink) C->D -H2O / Elimination E Methyl 4-methyl-2-oxo- 1,2-dihydropyridine-3-carboxylate D->E Crystallization (H-Bonding)

Caption: Step-by-step synthetic workflow driven by thermodynamic aromatization.

Experimental Validation of Thermodynamic Stability

To empirically validate the structural integrity and the tautomeric ratio of the synthesized compound, a self-validating analytical workflow must be employed.

Protocol: Variable Temperature NMR (VT-NMR) & UV-Vis Validation

Causality: NMR spectroscopy provides direct observation of proton shielding environments. By altering the solvent dielectric constant, researchers can force the equilibrium to shift, proving the thermodynamic adaptability of the scaffold.

  • 1H NMR Confirmation (Polar State): Dissolve 5 mg of the purified product in DMSO-d6. Acquire a standard 1H NMR spectrum at 25°C. Validation: The presence of a broad singlet at ~11.5-12.0 ppm is indicative of the highly deshielded N-H proton of the 2-pyridone form, confirming the lactam structure dominates in polar media.

  • Solvent Titration (Non-Polar State): Dissolve a separate 5 mg sample in CDCl3 (a non-polar solvent). Acquire a 1H NMR spectrum. Validation: The emergence of an O-H signal and the shifting of aromatic protons confirm the partial transition to the 2-hydroxypyridine tautomer, validating the solvent-dependent thermodynamic equilibrium.

  • UV-Vis Spectroscopy: Prepare a 10 µM solution in aqueous buffer (pH 7.4). The 2-pyridone form exhibits a characteristic λmax​ around 293 nm. This distinct absorption profile serves as a rapid, non-destructive quality control metric for batch-to-batch structural validation.

Pharmacological Implications

The thermodynamic preference for the 2-pyridone tautomer in physiological (aqueous) conditions is a critical asset in rational drug design. The lactam N-H acts as a potent, directional hydrogen bond donor, while the adjacent carbonyl oxygen serves as a strong hydrogen bond acceptor. This ditopic receptor capability allows 2-pyridone derivatives like Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate to form highly specific interactions with target kinase hinge regions or receptor binding pockets, drastically enhancing both binding affinity and target selectivity. Furthermore, the thermodynamic stability of the 2-pyridone core against metabolic degradation contributes to a highly favorable in vivo half-life.

References

  • Title: The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit Source: PubMed Central (PMC) URL:[Link]

  • Title: 2-Pyridone Source: Wikipedia URL:[Link]

  • Title: 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Exploratory

Preliminary Investigation of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate Reactivity

Executive Summary Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 147078-67-9) is a highly versatile heterocyclic building block extensively utilized in pharmaceutical research and drug development. Featuri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 147078-67-9) is a highly versatile heterocyclic building block extensively utilized in pharmaceutical research and drug development. Featuring a 2-pyridone core, a weakly acidic C-4 methyl group, and an electrophilic C-3 ester, this compound serves as a critical intermediate in the synthesis of protein kinase modulators, phosphodiesterase 3 (PDE3) inhibitors, and voltage-gated sodium channel blockers .

This technical guide provides an in-depth analysis of its structural profiling, core reactivity pathways, and field-proven experimental methodologies, emphasizing the mechanistic causality behind reaction conditions to ensure high-yield, regioselective derivatization.

Structural and Electronic Profiling

The reactivity of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is fundamentally governed by the electronic distribution across its heterocyclic ring and the presence of tautomerism.

  • Lactam-Lactim Tautomerism: The 2-pyridone core exists in a dynamic equilibrium with its 2-hydroxypyridine tautomer. In polar protic solvents and solid-state, the lactam (2-pyridone) form is predominantly favored. This tautomerism creates an ambident nucleophilic system at the N-1 and O-2 positions, complicating regioselective functionalization.

  • Electrophilic Aromatic Substitution (EAS): The electron-donating resonance from the ring nitrogen and oxygen enriches the electron density at the C-3 and C-5 positions. However, the presence of the electron-withdrawing methyl carboxylate group at C-3 deactivates that specific site, making C-5 the primary target for electrophilic attack (e.g., halogenation).

  • Ester and Methyl Reactivity: The C-3 methyl ester is primed for nucleophilic acyl substitution (hydrolysis or amidation), while the C-4 methyl group exhibits weak CH-acidity due to the electron-withdrawing nature of the adjacent ester, allowing for condensation reactions under strongly basic conditions.

ReactivityMap Core Methyl 4-methyl-2-oxo- 1,2-dihydropyridine-3-carboxylate N1_O2 N1/O2 Ambident Center (Tautomerism) Core->N1_O2 Alkylation / Arylation C5 C-5 Position (Electron Rich) Core->C5 Electrophilic Aromatic Substitution (EAS) C3_Ester C-3 Methyl Ester (Electrophilic) Core->C3_Ester Hydrolysis / Amidation C4_Methyl C-4 Methyl (Weakly Acidic) Core->C4_Methyl Condensation N-Alkylation (Soft Electrophiles) N-Alkylation (Soft Electrophiles) N1_O2->N-Alkylation (Soft Electrophiles) O-Alkylation (Hard Electrophiles) O-Alkylation (Hard Electrophiles) N1_O2->O-Alkylation (Hard Electrophiles)

Figure 1: Structural reactivity map of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

Core Reactivity Pathways

Regioselective N-Alkylation vs. O-Alkylation

The most significant challenge in functionalizing 2-pyridones is controlling the regioselectivity between N-alkylation and O-alkylation. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom acts as a "hard" nucleophile, whereas the nitrogen atom is "softer" .

  • Causality of O-Alkylation: Utilizing hard electrophiles (e.g., alkyl triflates or sulfonates) or employing silver salts (e.g., Ag₂CO₃) in non-polar solvents (toluene) heavily favors O-alkylation. Silver ions coordinate strongly with the nitrogen atom, sterically and electronically blocking it, thereby forcing the electrophile to react at the oxygen.

  • Causality of N-Alkylation: To achieve selective N-alkylation, soft electrophiles (alkyl iodides/bromides) must be used. Recent advancements demonstrate that conducting the reaction in an aqueous micellar system (using Tween 20) drastically enhances N-selectivity. The hydrophobic effect compartmentalizes the reactants within the micelle, while the surrounding water molecules form strong hydrogen bonds with the harder oxygen atom, effectively masking it and leaving the nitrogen free to attack the electrophile .

Ester Derivatization (Hydrolysis and Amidation)

The C-3 methyl ester is a critical handle for drug development, often requiring conversion to an amide to synthesize kinase inhibitors. This is typically a two-step process: saponification of the ester to the carboxylic acid, followed by activation (using reagents like HATU or oxalyl chloride) and subsequent trapping with an amine .

Experimental Methodologies

Protocol 1: Synthesis of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

This protocol details the esterification of the corresponding carboxylic acid, a self-validating system driven by gas evolution.

Reagents:

  • 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 equiv, 10 g, 65.3 mmol)

  • Anhydrous Methanol (MeOH) (120 mL)

  • Thionyl Chloride (SOCl₂) (1.5 equiv, 15 mL)

Step-by-Step Procedure:

  • Preparation: Suspend the carboxylic acid in anhydrous MeOH (120 mL) in a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube.

  • Activation: Cool the suspension to 0°C using an ice bath. Add SOCl₂ (15 mL) dropwise over 30 minutes.

    • Causality: SOCl₂ acts as both a dehydrating and chlorinating agent, converting the carboxylic acid into a highly electrophilic acyl chloride intermediate in situ. The dropwise addition controls the exothermic nature of the reaction.

  • Esterification: Remove the ice bath and heat the mixture to 65°C for 16 hours.

    • Causality: Methanol acts as the nucleophile, trapping the acyl chloride to form the methyl ester. The continuous evolution of SO₂ and HCl gases drives the reaction forward according to Le Chatelier's principle, ensuring complete conversion without the need for coupling reagents.

  • Workup (Self-Validation): Monitor the reaction via LCMS. Upon completion (disappearance of the acid mass), concentrate the mixture under reduced pressure to yield the crude product, which can be recrystallized from ethyl acetate.

Protocol 2: Regioselective N-Alkylation in Aqueous Micelles

This protocol ensures >10:1 N-alkylation selectivity using environmentally benign conditions.

Reagents:

  • Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (1.0 equiv, 1.0 mmol)

  • Benzyl Bromide (1.2 equiv, 1.2 mmol)

  • Potassium Carbonate (K₂CO₃) (1.2 equiv, 1.2 mmol)

  • Tween 20 / Water solution (2% w/w, 5 mL)

Step-by-Step Procedure:

  • Micelle Formation: Dissolve Tween 20 in deionized water to create a 2% w/w solution (5 mL). Add the 2-pyridone substrate and Benzyl Bromide to the aqueous system.

    • Causality: The non-ionic surfactant forms nanoreactors (micelles) that solubilize the hydrophobic organic reactants, drastically increasing their local concentration compared to bulk water.

  • Deprotonation: Add K₂CO₃ (1.2 equiv) in one portion. Stir the biphasic mixture vigorously at room temperature for 3 hours.

    • Causality: K₂CO₃ deprotonates the N-H bond. The aqueous environment selectively forms hydrogen bonds with the resulting enolate-like oxygen, shielding it from the electrophile and driving the regioselectivity toward the nitrogen atom.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation: Analyze the crude mixture via HPLC at 214 nm to confirm the N:O ratio before flash chromatography purification.

Workflow Step1 Substrate + Alkyl Halide Step2 Aqueous Micellar System (Tween 20) Step1->Step2 Step3 Base Addition (K2CO3) Step2->Step3 Step4 Stirring (RT, 3h) Step3->Step4 Step5 Extraction & HPLC Analysis Step4->Step5 Step6 N-Alkylated Product Step5->Step6

Figure 2: Workflow for regioselective N-alkylation of 2-pyridones in aqueous micellar systems.

Quantitative Data Summary

The table below summarizes the critical impact of solvent, base, and additives on the regioselectivity of 2-pyridone alkylation, demonstrating the superiority of the micellar aqueous system for N-alkylation.

Solvent SystemBaseElectrophileAdditiveMajor ProductN:O RatioYield (%)
DMFK₂CO₃Benzyl BromideNoneMixture1.5 : 165
TolueneAg₂CO₃Benzyl BromideNoneO-Alkylated1 : 2072
WaterK₂CO₃Benzyl BromideTween 20 (2% w/w)N-Alkylated> 10 : 194
WaterCs₂CO₃Benzyl BromideTween 20 (2% w/w)N-Alkylated8 : 189

References

  • Source: Google Patents (WO2021062245A1)
  • Organic Synthesis: General Remarks (Hard and Soft Acids and Bases) Source: Wiley-VCH URL:[Link]

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water Source: Organic Letters (ACS Publications) URL:[Link]

  • Source: Google Patents (WO2023150201A2)

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocol for Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 147078-67-9) Introduction and Chemical Significance Methyl 4-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 147078-67-9)

Introduction and Chemical Significance

Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (also known as Methyl 2-hydroxy-4-methylnicotinate) is a highly versatile heterocyclic building block[1]. In modern medicinal chemistry, this scaffold is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including voltage-gated sodium channel (NaV1.8) inhibitors for pain management[2] and novel protein kinase modulators for oncology[3].

As a Senior Application Scientist, I emphasize that working with 2-pyridone derivatives requires a nuanced understanding of their inherent tautomerism (2-pyridone 2-hydroxypyridine). This dynamic equilibrium significantly influences the compound's solubility, nucleophilicity, and behavior during esterification. The protocols detailed below are engineered to bypass the kinetic barriers associated with this scaffold, ensuring high-yielding, reproducible syntheses.

Synthetic Strategy and Mechanistic Causality

The synthesis of the target methyl ester is traditionally achieved via a robust two-step sequence starting from commercially available 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

SynthesisWorkflow SM 4-Methyl-2-oxo-1,2- dihydropyridine-3-carbonitrile Int 4-Methyl-2-oxo-1,2- dihydropyridine-3-carboxylic acid SM->Int 50% aq. H2SO4 120 °C, 4-8 h Prod Methyl 4-methyl-2-oxo-1,2- dihydropyridine-3-carboxylate Int->Prod SOCl2, MeOH 65 °C, 16 h (or Oxalyl Chloride)

Two-step synthetic workflow from carbonitrile precursor to the target methyl ester.

Step 1: Acid-Catalyzed Nitrile Hydrolysis

The carbonitrile group at the 3-position is sterically hindered by the adjacent 4-methyl group and electronically deactivated by the pyridone ring. Standard basic hydrolysis often fails or requires extreme conditions that degrade the ring. Therefore, harsh acidic conditions (50% aqueous H2​SO4​ at 120 °C) are employed[2]. The acid protonates the nitrile, facilitating hydration to the amide, which is subsequently hydrolyzed to the carboxylic acid. The high temperature ensures complete conversion without triggering unwanted decarboxylation.

Step 2: Electrophilic Activation and Esterification

Direct Fischer esterification of 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is notoriously sluggish. The electron-withdrawing nature of the pyridine ring reduces the nucleophilicity of the carboxylic oxygen, and the 4-methyl group introduces steric bulk.

To overcome this, the self-validating system relies on converting the carboxylic acid into a highly electrophilic acyl chloride intermediate [3].

Mechanism A Carboxylic Acid B Acyl Chloride Intermediate A->B SOCl2 or (COCl)2 Nucleophilic Acyl Substitution C Methyl Ester Product B->C Anhydrous MeOH Addition-Elimination

Mechanistic pathway highlighting the highly electrophilic acyl chloride intermediate.

Using either Thionyl Chloride ( SOCl2​ ) or Oxalyl Chloride ( (COCl)2​ ) with a DMF catalyst forces the formation of the acyl chloride. The subsequent addition of anhydrous methanol results in rapid addition-elimination, irreversibly trapping the intermediate to form the target ester.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Intermediate)

This protocol is adapted from validated patent literature for NaV1.8 inhibitor intermediates[2].

Materials:

  • 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq, e.g., 25.0 g, 187 mmol)

  • 50% Aqueous Sulfuric Acid ( H2​SO4​ ) (40 mL)

  • Ice-water bath

Procedure:

  • Reaction Setup: Suspend 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in 50% aqueous H2​SO4​ within a round-bottom flask equipped with a reflux condenser.

  • Thermal Hydrolysis: Heat the reaction mixture to 120 °C. Stir vigorously for 8 hours. Causality Note: The suspension will gradually become a homogeneous solution as the polar carboxylic acid forms.

  • Quenching: Remove the flask from the heat source and allow it to cool to room temperature. Slowly pour the mixture into 200 mL of crushed ice-water under continuous stirring.

  • Isolation: The sudden drop in temperature and pH shift causes the carboxylic acid to precipitate quantitatively. Collect the precipitate via vacuum filtration.

  • Purification: Wash the filter cake extensively with cold deionized water to remove residual sulfates. Dry under vacuum at 50 °C to constant weight.

Protocol B: Synthesis of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (Target)

Depending on your laboratory's safety constraints and scale, two distinct routes are provided.

Route B1: The Thionyl Chloride Method (One-Pot)

Ideal for large-scale synthesis where intermediate isolation is unnecessary[2].

  • Preparation: Dissolve 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (10 g, 65.3 mmol) in anhydrous Methanol (MeOH) (120 mL).

  • Activation: Dropwise add SOCl2​ (15 mL). Caution: Highly exothermic; evolves SO2​ and HCl gas. Perform in a well-ventilated fume hood.

  • Esterification: Heat the mixture at 65 °C (reflux) for 16 hours.

  • Workup: Monitor via LC-MS. Once complete, concentrate the mixture under reduced pressure to yield the crude product, which can be triturated with cold ether or recrystallized.

Route B2: The Oxalyl Chloride/Vilsmeier-Haack Method

Preferred for substrates sensitive to prolonged heating or where strict anhydrous conditions are required[3].

  • Vilsmeier-Haack Complex Formation: To a mixture of the carboxylic acid (0.36 g, 2.35 mmol) in Dichloromethane (DCM) (8 mL), add catalytic N,N-Dimethylformamide (DMF) (0.10 mL).

  • Acyl Chloride Generation: Under a nitrogen atmosphere, dropwise add Oxalyl Chloride (0.55 mL, 6.4 mmol, 2.7 eq). Stir at ambient temperature for 4 hours. Causality Note: Gas evolution ( CO , CO2​ , HCl ) serves as a visual indicator of acyl chloride formation.

  • Trapping: Slowly add anhydrous MeOH (1.0 mL) dropwise. Stir for an additional 1 hour at room temperature.

  • Workup: Evaporate the volatiles under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3​ to neutralize residual acid, separate the organic layer, dry over Na2​SO4​ , and concentrate.

Quantitative Data and Reaction Parameters

To assist in process selection, the quantitative parameters of the two esterification routes are summarized below.

Table 1: Comparison of Esterification Methodologies

ParameterRoute B1 (Thionyl Chloride)Route B2 (Oxalyl Chloride)
Reagent Equivalents Excess SOCl2​ 2.7 eq (COCl)2​
Solvent System Methanol (Neat)DCM / DMF (cat.) then Methanol
Temperature 65 °C (Reflux)Ambient (20-25 °C)
Reaction Time 16 Hours4 Hours (Activation) + 1 Hour (Trapping)
Byproducts (Gas) SO2​ , HCl CO , CO2​ , HCl
Primary Advantage Simple one-pot setup, highly scalableMild temperature, avoids prolonged heating

Table 2: Analytical Characterization Data

Analytical MethodExpected Result / Value
Chemical Formula C8​H9​NO3​
Molecular Weight 167.16 g/mol [1]
LC-MS (ESI+) [M+H]+ m/z 168.1
Appearance Off-white to pale yellow solid
Storage Conditions Inert atmosphere, 2-8 °C, protect from moisture

References

  • WO2023150201A2 - Composés bloquant les canaux de sodium, leurs dérivés et leurs procédés d'utilisation. Google Patents. 2

  • 147078-67-9 | Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. ChemicalBook.1

  • WO2021062245A1 - Pyridone compounds and methods of use in the modulation of a protein kinase. Google Patents. 3

Sources

Application

Application Note: Step-by-Step Synthesis of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Pyridone derivatives are highly val...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Pyridone derivatives are highly valued scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and voltage-gated sodium channel blockers [1][2]. The target compound, Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 147078-67-9) , is a critical building block for synthesizing complex therapeutics.

As a Senior Application Scientist, I have structured this guide to move beyond a simple "recipe." The synthesis of this specific methyl ester relies on overcoming the inherent stability of the conjugated 2-pyridone system. We utilize a highly reproducible, two-step synthetic route starting from the commercially available precursor, 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile [4].

  • Step 1 (Hydrolysis): The nitrile group is hydrolyzed to a carboxylic acid. Because the nitrile is conjugated with the pyridone ring, it is electronically stabilized and sterically hindered by the adjacent methyl group. Therefore, harsh thermal conditions in strong aqueous acid (50% H₂SO₄) are required to push the reaction through the primary amide intermediate to the fully hydrolyzed carboxylic acid[1].

  • Step 2 (Esterification): Direct Fischer esterification (MeOH/H⁺) is often sluggish for electron-deficient pyridone carboxylic acids. To ensure quantitative conversion, the carboxylic acid must be activated to an acyl chloride prior to nucleophilic attack by methanol. We provide two field-proven methodologies for this activation: a highly scalable Thionyl Chloride route [1], and a milder Oxalyl Chloride/DMF route [2].

Synthetic Workflow Visualization

SynthesisWorkflow A 4-Methyl-2-oxo-1,2- dihydropyridine-3-carbonitrile (CAS: 93271-59-1) B 4-Methyl-2-oxo-1,2- dihydropyridine-3-carboxylic acid (Intermediate) A->B Step 1: Hydrolysis 50% aq. H2SO4 120 °C, 8 h C Methyl 4-methyl-2-oxo-1,2- dihydropyridine-3-carboxylate (Target Product) B->C Step 2: Esterification SOCl2, MeOH, 65 °C OR Oxalyl Chloride

Synthetic workflow from nitrile precursor to the target methyl ester intermediate.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Causality & Insight: The use of 50% aqueous sulfuric acid provides the optimal balance of water (acting as the nucleophile) and proton activity (for electrophilic activation of the nitrile). Pouring the hot reaction mixture directly into ice water leverages the low solubility of the resulting carboxylic acid in cold aqueous media. This deliberately avoids complex liquid-liquid extractions, allowing for isolation via simple filtration.

Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (25.0 g, 187 mmol) in 40 mL of 50% aqueous H₂SO₄ (v/v).

  • Heating: Heat the mixture to 120 °C using an oil bath. Maintain vigorous stirring at this temperature for 8 hours. The suspension will gradually dissolve, and a new precipitate may form as the carboxylic acid is generated.

  • Quenching: Remove the flask from the heat source and allow it to cool to approximately 80 °C. Slowly and carefully pour the acidic mixture into 200 mL of vigorously stirred ice-water.

  • Isolation: Stir the resulting suspension for 30 minutes at 0 °C to ensure complete precipitation. Collect the solid precipitate by vacuum filtration.

  • Washing & Drying: Wash the filter cake extensively with cold deionized water (3 x 50 mL) until the filtrate is neutral to pH paper (removing residual sulfuric acid). Dry the solid under high vacuum at 50 °C overnight to afford the intermediate carboxylic acid [3].

Step 2: Synthesis of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Causality & Insight: You must choose your activation strategy based on your scale and substrate sensitivity. Method A uses SOCl₂ as both the activating agent and co-solvent, which is highly scalable and cost-effective [1]. Method B utilizes Oxalyl Chloride with a catalytic amount of DMF (forming a Vilsmeier-Haack intermediate), which allows the activation to occur at room temperature—ideal for smaller scales or sensitive analogs [2].

Method A: Thionyl Chloride/Methanol (Scalable Route)

  • Activation: To a solution of 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (10.0 g, 65.3 mmol) in anhydrous Methanol (120 mL) at 0 °C, add Thionyl Chloride (SOCl₂, 15.0 mL, ~206 mmol) dropwise over 15 minutes. (Caution: Highly exothermic; evolves HCl and SO₂ gases. Perform strictly in a fume hood).

  • Esterification: Attach a reflux condenser and heat the mixture to 65 °C for 16 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove methanol and residual SOCl₂. Triturate the crude residue with cold diethyl ether and filter to yield the pure methyl ester.

Method B: Oxalyl Chloride/DMF (Mild Route)

  • Activation: Suspend the carboxylic acid (0.36 g, 2.35 mmol) in anhydrous Dichloromethane (DCM, 8.0 mL). Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.10 mL).

  • Acyl Chloride Formation: Under a nitrogen atmosphere, add Oxalyl Chloride (0.55 mL, 6.4 mmol) dropwise. Stir the mixture at ambient temperature (20–25 °C) for 4 hours.

  • Quenching: Add anhydrous Methanol (1.0 mL) dropwise to the reaction mixture. Stir for an additional 1 hour at ambient temperature.

  • Workup: Evaporate the volatiles under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to afford the product.

Quantitative Data & Analytical Validation

A trustworthy protocol must be a self-validating system. Do not proceed to subsequent steps without confirming the structural transitions via the analytical markers provided in the table below.

In-Process Control (IPC) Metrics:

  • FT-IR Tracking: Successful completion of Step 1 is marked by the disappearance of the sharp nitrile stretch (~2220 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (3000–2500 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).

  • ¹H NMR Tracking: Successful completion of Step 2 is confirmed by the appearance of a sharp, distinct singlet integrating to 3 protons at ~3.85 ppm , corresponding to the newly formed methyl ester (-OCH₃) group.

CompoundRoleCAS NumberMolecular WeightExpected LC-MS [M+H]⁺
4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Starting Material93271-59-1134.14 g/mol 135.1
4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Intermediate38076-81-2153.14 g/mol 154.1
Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate Target Product147078-67-9167.16 g/mol 168.1

References

  • Vertex Pharmaceuticals Inc. (2023). Composés bloquant les canaux de sodium, leurs dérivés et leurs procédés d'utilisation (WO2023150201A2).
  • Array BioPharma Inc. (2021). Pyridone compounds and methods of use in the modulation of a protein kinase (WO2021062245A1).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20393143, 4-Methyl-2-oxo-1H-pyridine-3-carbonitrile. Retrieved from[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Impurity Mitigation in Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently review batch records where yields of[1] are severely compromised by predictable side reactions.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently review batch records where yields of[1] are severely compromised by predictable side reactions. The 2-pyridone ring is not a simple spectator during the esterification of its carboxylic acid precursor; its tautomeric nature and electron-rich core demand highly specific chemical environments.

This guide provides mechanistic troubleshooting, quantitative profiling, and a self-validating protocol to help researchers and drug development professionals eliminate yield-limiting impurities.

Part 1: Mechanistic Workflow & Impurity Pathways

Understanding the causality behind impurity formation is the first step in mitigating it. The diagram below illustrates how the starting material diverges into the target ester or various impurities depending on the chosen reaction conditions.

SynthesisWorkflow SM 4-Methyl-2-oxo-1,2-dihydropyridine -3-carboxylic acid (Starting Material) Target Methyl 4-methyl-2-oxo-1,2-dihydropyridine -3-carboxylate (Target Product) SM->Target Optimized Fischer Esterification (HCl/MeOH, 60°C) Imp1 Methyl 2-chloro-4-methylnicotinate (Chlorination Impurity) SM->Imp1 Excess SOCl2 / High Temp (Over-activation) Imp2 N- / O-Alkylated Byproducts (Ambident Nucleophile Impurities) SM->Imp2 MeI / K2CO3 (Base-promoted alkylation) Imp3 4-Methylpyridin-2(1H)-one (Decarboxylation Impurity) SM->Imp3 Thermal Degradation (>100°C)

Reaction pathways illustrating the divergence of the starting material into the target ester and impurities.

Part 2: Troubleshooting Guide & FAQs

Q1: During esterification using Thionyl Chloride ( SOCl2​ ) and Methanol, my LC-MS shows a major impurity with a mass of[M+H]+ 186 (Target is 168). What is this, and how do I prevent it? Analysis & Causality: The impurity is methyl 2-chloro-4-methylnicotinate . While SOCl2​ is a standard reagent for generating acid chlorides to facilitate esterification ()[2], 2-pyridones possess a lactam-lactim tautomerism. The lactam oxygen can act as a nucleophile, attacking the thionyl sulfur to form a chlorosulfite intermediate. Subsequent nucleophilic aromatic substitution ( SN​Ar ) by the chloride ion displaces the oxygen, converting the 2-pyridone core into a 2-chloropyridine derivative ()[3]. Solution: To prevent chlorination of the pyridone ring, abandon SOCl2​ . Transition to a milder Fischer esterification utilizing a methanolic hydrogen chloride (HCl/MeOH) system. This strictly targets the carboxylic acid without providing a highly reactive electrophile that can engage the pyridone oxygen.

Q2: I attempted to bypass SOCl2​ by using Methyl Iodide (MeI) and Potassium Carbonate ( K2​CO3​ ). Now I have a complex mixture of isomers. Why did this happen? Analysis & Causality: You have encountered the classic ambident nucleophilicity of the 2-pyridone scaffold. Under basic conditions, the pyridone is deprotonated. The resulting anion can undergo alkylation at either the nitrogen atom (yielding methyl 1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate) or the oxygen atom (yielding methyl 2-methoxy-4-methylnicotinate) ()[4][5]. The N- vs. O-alkylation ratio is notoriously difficult to control and depends heavily on the solvent and base cation. Solution: Avoid base-promoted alkylation for this specific transformation. Stick to acid-catalyzed esterification to keep the pyridone nitrogen protonated and unreactive.

Q3: My crude NMR shows the presence of 4-methylpyridin-2(1H)-one. Where did the ester/acid group go? Analysis & Causality: This is a decarboxylation impurity . 2-Pyridone-3-carboxylic acids are highly susceptible to thermal decarboxylation. If the starting material is dried at excessive temperatures (>100°C) or if the esterification reaction is refluxed too aggressively, the molecule loses CO2​ . Solution: Maintain all reaction and drying temperatures below 70°C. The recommended HCl/MeOH esterification should be conducted at 60°C, which provides sufficient thermal energy for conversion while preserving the carboxylate moiety.

Part 3: Quantitative Impurity Profiling

The table below summarizes how different esterification environments directly dictate the impurity profile of the final product.

Esterification MethodReagentsTemp (°C)Target YieldMajor Impurity Profile
Thionyl Chloride SOCl2​ , MeOH65°C< 50%Methyl 2-chloro-4-methylnicotinate (High)
Base-Promoted AlkylationMeI, K2​CO3​ , DMF25°C< 30%N-methyl and O-methyl isomers (High)
High-Temp Fischer H2​SO4​ , MeOH100°C~ 60%4-Methylpyridin-2(1H)-one (Moderate)
Optimized Fischer (SOP) AcCl, MeOH (in situ HCl) 60°C > 90% None (Trace unreacted acid)

Part 4: Self-Validating Protocol: Optimized Fischer Esterification

To ensure high purity and reproducibility, use the following self-validating Standard Operating Procedure (SOP).

Scientific Rationale: By generating anhydrous HCl in situ via the reaction of Acetyl Chloride (AcCl) with Methanol, we create a strictly anhydrous, acidic environment. This protonates the pyridone nitrogen (neutralizing its nucleophilicity), avoids the introduction of chlorinating agents, and operates at a mild temperature to prevent decarboxylation ()[6][7].

Step-by-Step Methodology:

  • Preparation of Methanolic HCl: To a dry, argon-purged round-bottom flask containing anhydrous Methanol (10.0 volumes), carefully add Acetyl Chloride (3.0 equivalents) dropwise at 0°C. Self-Validation Check: The exothermic reaction of AcCl and MeOH generates anhydrous HCl and methyl acetate, guaranteeing a strictly water-free acidic medium without the need for external HCl gas cylinders.

  • Substrate Addition: Add 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 equivalent) to the solution in one portion.

  • Controlled Heating: Attach a reflux condenser and heat the reaction mixture to exactly 60°C for 12 hours. Self-Validation Check: Maintaining the temperature at 60°C ensures the reaction remains well below the decarboxylation threshold of the 3-carboxy pyridone core.

  • Reaction Quenching & Concentration: Cool the mixture to room temperature. Concentrate the solution under reduced pressure (water bath temperature <40°C) to remove methanol, methyl acetate, and excess HCl.

  • Neutralization & Isolation: Resuspend the crude residue in cold ethyl acetate and wash with saturated aqueous NaHCO3​ until the aqueous layer reaches pH 7-8. Self-Validation Check: This specific pH range ensures any unreacted starting material is converted to its water-soluble sodium salt and cleanly partitioned into the aqueous waste, leaving only the pure ester in the organic layer.

  • Crystallization: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Recrystallize the resulting solid from a mixture of Ethyl Acetate/Hexanes to yield pure Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

Part 5: References

  • [2] Title: WO2023150201A2 - Composés bloquant les canaux de sodium, leurs dérivés et leurs procédés d'utilisation Source: Google Patents URL:

  • [1] Title: CAS No : 147078-67-9 | Product Name : Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate Source: Pharmaffiliates URL: [Link]

  • [6][7] Title: WO2021062245A1 - Pyridone compounds and methods of use in the modulation of a protein kinase Source: Google Patents URL:

  • [4] Title: Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • [5] Title: Mild and Regioselective N-Alkylation of 2-Pyridones in Water Source: Organic Letters (ACS Publications) URL: [Link]

  • [3] Title: A General Preparation of Pyridines and Pyridones via the Annulation of Ketones and Esters Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. This guide provides in-depth troubleshooting a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges posed by the steric hindrance of this versatile building block. The strategic placement of the 4-methyl and 3-methoxycarbonyl groups can significantly influence reactivity, and this resource is designed to help you navigate and overcome these synthetic hurdles.

Understanding the Challenge: The Steric Profile of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

The core of the issue lies in the spatial arrangement of the substituents on the 2-pyridone ring. The methyl group at the C4 position and the methoxycarbonyl group at the C3 position create a sterically congested environment around the reactive centers of the molecule, namely the nitrogen atom (N1), and the C5 and C6 positions of the ring. This steric bulk can impede the approach of reagents, leading to sluggish or failed reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: N-Alkylation and N-Arylation Reactions

Question 1: I am experiencing low to no yield in my N-alkylation reaction with a bulky alkyl halide. What are the key factors to consider?

Answer: This is a common issue stemming from the steric hindrance around the nitrogen atom. The 4-methyl group, in particular, can clash with incoming electrophiles. Here’s a breakdown of causative factors and potential solutions:

  • Causality: The nitrogen lone pair of the 2-pyridone is nucleophilic, but the adjacent C3-ester and the C4-methyl groups create a crowded environment. Bulky alkyl halides will have a higher activation energy barrier for the SN2 reaction to occur. Furthermore, 2-pyridones are ambident nucleophiles, meaning they can react at either the nitrogen or the oxygen atom, leading to a mixture of N- and O-alkylated products.[1]

  • Troubleshooting Strategies:

    • Choice of Base and Solvent: The selection of the base is critical for efficient deprotonation of the pyridone. A strong, non-nucleophilic base is preferred. The solvent can also play a significant role in favoring N- over O-alkylation.

Condition Rationale Recommended Starting Point
Base A strong base is needed to fully deprotonate the pyridone. Lithium bases have been shown to favor N-alkylation.[2]Lithium hydride (LiH) or Lithium bis(trimethylsilyl)amide (LiHMDS)
Solvent A polar aprotic solvent can help to solvate the cation of the base and promote the desired reactivity.Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Question 2: My N-arylation (Buchwald-Hartwig type) reaction is not proceeding. What catalyst system should I use for this sterically hindered substrate?

Answer: N-arylation of sterically hindered 2-pyridones is challenging due to the difficulty of the reductive elimination step from the palladium catalyst. The choice of ligand is paramount for success.

  • Causality: The Buchwald-Hartwig amination involves a catalytic cycle with oxidative addition, amine coordination, deprotonation, and reductive elimination steps.[3][4] With a sterically demanding substrate like Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, both the oxidative addition of the aryl halide and the final reductive elimination can be slow. The ligand on the palladium center must be bulky enough to promote reductive elimination but not so bulky that it prevents the initial coordination of the reactants.

  • Troubleshooting Strategies:

    • Ligand Selection: Bulky, electron-rich phosphine ligands are generally the best choice for these challenging couplings. These ligands stabilize the palladium center and promote the desired catalytic cycle.

Ligand Rationale
Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) These ligands are known to be highly effective for coupling sterically hindered substrates due to their bulk and electron-donating properties.[5][6]
N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIPr) NHCs are strong sigma-donors and can be very effective in promoting challenging cross-coupling reactions.[7]
Component Recommendation Rationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂These are common and effective palladium sources for in-situ catalyst generation.
Base Strong, non-nucleophilic bases like NaOtBu, KOtBu, or Cs₂CO₃These bases are effective in deprotonating the pyridone without interfering with the catalyst.[5][6]

Experimental Protocol: General Procedure for N-Arylation

N_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add Pd catalyst, ligand, and base to an oven-dried Schlenk tube. prep2 Add Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate and aryl halide. prep1->prep2 prep3 Add anhydrous solvent (e.g., toluene or dioxane). prep2->prep3 prep4 Degas the mixture (e.g., with argon). prep3->prep4 react Heat the reaction mixture to the desired temperature (e.g., 80-110 °C). prep4->react Proceed to reaction monitor Monitor progress by TLC or LC-MS. react->monitor workup1 Cool to room temperature and quench the reaction. monitor->workup1 Upon completion workup2 Perform an aqueous work-up and extract with an organic solvent. workup1->workup2 workup3 Dry the organic layer and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: General workflow for a Buchwald-Hartwig N-arylation reaction.

Section 2: Cross-Coupling Reactions at the Pyridone Ring

Question 3: I am attempting a Suzuki-Miyaura coupling at the C6 position (after converting it to a halide), but the reaction is sluggish. How can I improve the efficiency?

Answer: Cross-coupling reactions on the 2-pyridone core are often challenging, and the steric hindrance from the 4-methyl group can impact the reactivity at C6.

  • Causality: The Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination.[8] For a substituted 2-pyridone, the steric environment can hinder the approach of the palladium catalyst to the C-X bond for oxidative addition. Furthermore, the electron-rich nature of the pyridone ring can also influence the catalytic cycle.

  • Troubleshooting Strategies:

    • Catalyst and Ligand Selection: Similar to N-arylation, the choice of a suitable catalyst system is crucial.

Catalyst System Rationale
Pd(PPh₃)₄ A classic and often effective catalyst for Suzuki couplings.
PdCl₂(dppf) The dppf ligand can be very effective in promoting cross-coupling reactions.
Bulky phosphine ligands (e.g., SPhos, XPhos) with a Pd source These are often the go-to ligands for challenging Suzuki couplings due to their ability to promote both oxidative addition and reductive elimination.[5]

| Component | Recommendation | Rationale | | :--- | :--- | | Base | Aqueous K₂CO₃, K₃PO₄, or Cs₂CO₃ | These bases are effective in activating the boronic acid for transmetalation.[9] | | Solvent | Toluene/water, Dioxane/water, or THF/water mixtures | A two-phase system is often beneficial for the Suzuki reaction.[9] |

Question 4: Are there alternative cross-coupling reactions I should consider for this system, such as Heck or Sonogashira?

Answer: Yes, both the Heck and Sonogashira reactions are viable options for introducing unsaturation at the C6 position (or other halogenated positions) of your pyridone.

  • Heck Reaction: This reaction couples an alkene to the aryl halide.[10][11][12] For your substrate, a phosphine-free palladium catalyst system, such as Pd(OAc)₂, might be effective. The choice of base (e.g., Et₃N, K₂CO₃) and solvent (e.g., DMF, NMP) will be important.

  • Sonogashira Coupling: This reaction introduces an alkyne moiety.[13][14] A typical catalyst system involves a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base (e.g., Et₃N).[14]

Diagram: Key Reaction Sites and Steric Hindrance

Caption: Steric hindrance points on the target molecule.

Concluding Remarks

Overcoming the steric challenges presented by Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate requires a careful and rational approach to reaction design. By understanding the underlying principles of steric hindrance and making informed choices about catalysts, ligands, reagents, and conditions, you can significantly improve the outcomes of your synthetic efforts. This guide serves as a starting point, and further optimization may be necessary for your specific application.

References

  • Yadav, J. S., & Ali, A. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(3), 535-550.
  • Al-dujaili, A. H., & Al-Azawi, K. F. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Pharmaceutical Chemistry Journal, 54(5), 483-491.
  • Sato, M., et al. (1996). An Efficient Synthesis of the Anti-asthmatic Agent T-440: A Selective N-Alkylation of 2-Pyridone. Chemical & Pharmaceutical Bulletin, 44(9), 1773-1775.
  • Wikipedia contributors. (2023, December 12). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Mohanty, S. R., et al. (2021). Overcoming the Challenges Towards Selective C(6)-H Alkylation of 2- Pyridone with Maleimide through Mn(I)
  • Billingsley, K. L., & Buchwald, S. L. (2007). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1148-1155.
  • Loughborough University. (2012). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Loughborough University Research Repository.
  • Vonesch, M., et al. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species.
  • Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(5), 3657-3665.
  • Wang, C., et al. (2021). Rhodium-Catalyzed C4-Selective C–H Alkenylation of 2-Pyridones by Traceless Directing Group Strategy. Organic Letters, 23(5), 1614-1619.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • University of Virginia. (2019). C-H functionalization of arenes Enabled by cooperating pyridone-type ligands: more selective transformations and a dual ligand system for milder reaction conditions. UVaDOC.
  • Wikipedia contributors. (2023, November 28). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Kim, D., et al. (2023). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society, 145(9), 5221-5229.
  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2010). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
  • Bouyahya, A., et al. (2020).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 1). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Retrieved from [Link]

  • Kim, S., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry, 11, 1254632.
  • Wang, Z., et al. (2021). Synthesis of Highly Conjugated Functionalized 2-Pyridones by Palladium-Catalyzed Aerobic Oxidative Dicarbonation Reactions of N-(Furan-2-ylmethyl) Alkyne Amides and Alkenes as Coupling Partners. The Journal of Organic Chemistry, 86(3), 2448-2459.
  • Kumar, A., & Singh, K. N. (2017). Heck Reaction—State of the Art.
  • Chang, C. C., & Chuang, K. S. (1964). THE BIOSYNTHESIS N-METHYL-4-PYRIDONE-3-CARBOXAMIDE. Biochimica et Biophysica Acta, 82, 633-634.
  • Fürstner, A., et al. (2014). Iron-Catalyzed Reactions of 2-Pyridone Derivatives: 1,6-Addition and Formal Ring Opening/Cross Coupling.
  • Kim, S., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry, 11.
  • Kelly, C. B., et al. (2016). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Chemical Society Reviews, 45(18), 5204-5219.
  • Wikipedia contributors. (2023, October 16). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Szymańska, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
  • Shields, J. D., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7113-7124.
  • ResearchGate. (2020). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Retrieved from [Link]

  • The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2023). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-aryl pyridones (20) derived from 3-substitued indole. Retrieved from [Link]

  • Reddy, G. N., et al. (2015). Scope of Successive C–H Functionalizations of the Methyl Group in 3-Picolines: Intramolecular Carbonylation of Arenes to the Metal-Free Synthesis of 4-Azafluorenones. Organic Letters, 17(23), 5828-5831.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Li, X. (2023). meta-Selective C−H Functionalization of Pyridines.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Bálint, E., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2873-2880.
  • Chemistry LibreTexts. (2023, August 5). Sonogashira Coupling. Retrieved from [Link]

  • O’Donovan, D. H., et al. (2010). Regioselective Halogenations and Subsequent Suzuki−Miyaura Coupling onto Bicyclic 2-Pyridones. The Journal of Organic Chemistry, 75(2), 415-418.
  • ResearchGate. (n.d.). 56 recent advances in metal-catalyzed ch functionalization of pyrimidinones, quinazolinones and fused quinazolinones. Retrieved from [Link]

  • Moreno-Mañas, M., & Pleixats, R. (1986). Synthesis of N-alkyl-3-carboxy-4-pyridones. The Journal of Organic Chemistry, 51(21), 4043-4045.
  • Chemical Science. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Retrieved from [Link]

  • Google Patents. (n.d.). US4316046A - Process for the preparation of aryl carboxylates.
  • Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for Pyridone Intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of pyridone-based pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of pyridone-based pharmaceutical intermediates. Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate presents a unique set of crystallization hurdles driven by its tautomeric flexibility and its propensity to form robust intermolecular hydrogen bonds.

This guide synthesizes thermodynamic principles, kinetic control, and field-proven methodologies to resolve common issues such as oiling out (Liquid-Liquid Phase Separation), polymorphism, and poor nucleation.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Q1: During cooling crystallization, my compound forms a milky emulsion (oils out) instead of a crystalline suspension. How can I prevent this?

A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." This occurs when the system reaches a high degree of supersaturation, but the integration of solute molecules into a rigid crystal lattice is kinetically hindered[1]. Instead of nucleating, the solute separates into a product-rich liquid phase (an emulsion). In 2-pyridone derivatives, this is often exacerbated by the presence of impurities or when the solvent mixture demixes[2].

Causality & Solution: To bypass the miscibility gap, you must control the generation of supersaturation. Rapid cooling forces the system into the unstable LLPS region. By reducing the cooling rate (e.g., < 0.1 °C/min) and introducing seed crystals (1-5% w/w) halfway into the metastable zone, you provide a low-energy surface for secondary nucleation. This effectively consumes supersaturation before the microscopic oil droplets can coalesce into a stable liquid phase[3].

Q2: I am isolating different polymorphic forms across batches, leading to inconsistent melting points. What drives this, and how do I lock in the desired polymorph?

A: Pyridone derivatives are notorious for polymorphism and pseudo-polymorphism (solvate formation)[4]. This structural variability stems from the tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. Both tautomers act as potent hydrogen bond donors and acceptors[5]. In the solid state, 2-pyridones typically form head-to-head centrosymmetric dimers via pairs of N—H⋯O hydrogen bonds, which then assemble into 1D tape structures[6].

Causality & Solution: Variations in solvent polarity and temperature shift the tautomeric equilibrium, altering the primary hydrogen-bonding motifs. To ensure polymorphic consistency, select a solvent system that strongly favors one tautomer (the lactam form is typically favored in polar aprotic solvents) and maintain a strict, reproducible temperature profile. Implement prolonged slurry aging (Ostwald ripening) at a constant temperature; this allows metastable polymorphs and solvates to thermodynamically convert into the most stable crystalline form[2].

Q3: Nucleation is extremely slow, and my final yields are poor despite reaching temperatures well below the solubility limit. Why?

A: The strong hydrogen-bonding capability of the 2-pyridone core can work against you in solution. Before a crystal lattice can form, the monomeric units must properly orient themselves. If the solvent strongly solvates the hydrogen-bond donor/acceptor sites, or if the molecules form highly stable, off-pathway oligomers in solution, the activation energy for critical nucleus formation increases dramatically.

Causality & Solution: Implement a combined anti-solvent and seeding crystallization strategy. By carefully titrating an anti-solvent, you decrease the solubility of the hydrogen-bonded dimers without drastically lowering the temperature, thereby driving the thermodynamic equilibrium toward lattice assembly.

Part 2: Mechanistic Visualizations

LLPS_Workflow A Observation: Oiling Out (LLPS) B Analyze Phase Diagram Determine Metastable Zone A->B C Reduce Cooling Rate (< 0.1 °C/min) B->C Kinetic Hindrance D Seed in Metastable Zone (1-5% w/w) C->D Control Supersaturation E Crystal Growth (Avoid Coalescence) D->E Nucleation Triggered

Workflow for resolving Liquid-Liquid Phase Separation (Oiling Out).

H_Bonding Lactam Lactam Form (2-Pyridone) Lactim Lactim Form (2-Hydroxypyridine) Lactam->Lactim Tautomeric Equilibrium Dimer Centrosymmetric Dimer (N-H···O=C) Lactam->Dimer H-Bonding Tape 1D Tape Structure (Crystal Lattice) Dimer->Tape Lattice Assembly

Tautomeric equilibrium and hydrogen-bonded dimer assembly pathway.

Part 3: Quantitative Process Parameters

To standardize your approach, utilize the following quantitative matrix to diagnose and correct crystallization deviations for Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

SymptomThermodynamic CauseKinetic DriverCorrective Action
Oiling Out (LLPS) System crossed the spinodal curve before nucleation.Cooling rate outpaced lattice integration.Reduce cooling to < 0.1 °C/min; Seed at 30% of Metastable Zone Width (MSZW).
Polymorphic Mixtures Competing tautomeric states in solution phase.Rapid precipitation trapping metastable forms.Switch to polar aprotic solvent; Implement 12-hour isothermal slurry aging.
Poor Yield / No Growth High solubility of monomeric species.High activation energy for dimer assembly.Titrate anti-solvent at 0.05 vol/min; hold isothermally for 2 hours post-addition.
Agglomeration High local supersaturation at dosing point.Poor bulk mixing / hydrodynamics.Increase impeller speed; relocate anti-solvent dip tube to high-shear zone.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, a physical observation confirms whether the thermodynamic state of the reactor is correct. If a validation check fails, the protocol dictates the immediate corrective action.

Anti-Solvent & Cooling Co-Crystallization Protocol

Objective: Isolate phase-pure Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate while avoiding LLPS.

Step 1: Dissolution and Clarification

  • Charge the crude compound into the reactor with the primary solvent (e.g., Ethyl Acetate or THF) at 5-10 volumes (v/w).

  • Heat the mixture to 5 °C below the solvent's boiling point.

  • Validation Check: The solution must be completely clear. If undissolved particulates remain, add primary solvent in 0.5 v/w increments until clear. Filter hot to remove insoluble impurities.

Step 2: Establishment of the Metastable Zone

  • Cool the clarified solution linearly at a rate of 0.5 °C/min to the pre-determined seeding temperature (typically 10-15 °C below the dissolution temperature).

  • Validation Check: The solution must remain clear. If it turns cloudy or milky (LLPS), you have cooled too fast or too far. Corrective Action: Reheat to Step 1 until clear, and set a higher seeding temperature.

Step 3: Seeding and Isothermal Aging

  • Charge 2% w/w of pre-milled, phase-pure seed crystals suspended in a minimal amount of anti-solvent.

  • Hold the reactor isothermally for 60 minutes.

  • Validation Check: Inspect via a probe or sight glass. The seeds must remain suspended and visually grow. If they dissolve, the system is undersaturated (recalculate solubility curve). If they immediately aggregate into an oil, the system is already in the LLPS region (reheat and dilute).

Step 4: Controlled Cooling and Anti-Solvent Addition

  • Initiate a slow cooling ramp of 0.1 °C/min down to the final isolation temperature (e.g., 5 °C).

  • Simultaneously, begin dosing the anti-solvent (e.g., Heptane) at a highly controlled rate of 0.05 volumes/min until a final solvent:anti-solvent ratio of 1:2 is achieved.

  • Validation Check: The suspension should become thick but remain flowable. The liquid phase should not exhibit a secondary emulsion layer.

Step 5: Slurry Aging and Isolation

  • Hold the slurry isothermally at the final temperature for 4 to 12 hours. This Ostwald ripening phase ensures any kinetically trapped pseudo-polymorphs convert to the stable thermodynamic form[2].

  • Filter the suspension, wash with cold anti-solvent, and dry under vacuum.

Part 5: References

  • Crystal structures of three hydrogen-bonded 1:2 compounds of chloranilic acid with 2-pyridone, 3-hydroxypyridine and 4-hyroxypyridine. IUCr.6

  • Pseudo-Polymorphism in 2-Pyridylmethoxy Cone Derivatives of p-tert-butylcalix[4]arene and p-tert-butylhomooxacalix[n]arenes. MDPI.4

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. PharmaLego.2

  • An In-Line Study of Oiling Out and Crystallization. ACS Publications.3

  • Oiling Out in Crystallization. Mettler Toledo.1

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. NIH.5

Sources

Optimization

Technical Support Center: Synthesis of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Welcome to the Technical Support Center for the synthesis of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis and minimize the formation of unwanted side products.

I. Introduction to the Synthesis

The synthesis of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, a substituted 2-pyridone, is a crucial process in the development of various pharmaceutical agents. These heterocyclic compounds are recognized as "privileged scaffolds" in medicinal chemistry due to their diverse biological activities. The most common and practical approach to this synthesis involves a multicomponent reaction, often a variation of the Hantzsch pyridine synthesis, which, while efficient, can be prone to side reactions if not carefully controlled.

This guide will focus on a common synthetic route: the condensation of methyl acetoacetate, an appropriate C1-aldehyde source (like formaldehyde or its equivalent), and a nitrogen source, typically ammonia or an ammonium salt, often followed by an oxidation step. We will delve into the critical parameters of this synthesis and provide solutions to common challenges.

II. Troubleshooting Guide: Minimizing Side Reactions and Maximizing Yield

This section addresses specific issues that may arise during the synthesis of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, providing explanations for the underlying causes and actionable solutions.

Q1: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

A1: Low yields are a frequent challenge in this synthesis and can stem from several factors:

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. Traditional methods using refluxing ethanol can sometimes be inefficient.

    • Solution: Consider alternative solvent systems. For instance, conducting the reaction under solvent-free conditions or using greener solvents like water or glycerol can sometimes improve yields and simplify workup. The use of a catalyst, such as piperidine or p-toluenesulfonic acid (PTSA), can also significantly accelerate the reaction and improve yields.[1]

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure the reagents are added in the correct stoichiometry.

  • Formation of a Stable Dihydropyridine Intermediate: The initial product of the Hantzsch-type synthesis is a 1,4-dihydropyridine derivative, which needs to be oxidized to the final 2-pyridone. If the oxidation step is inefficient, the yield of the final product will be low.

    • Solution: Ensure an efficient oxidizing agent is used in the appropriate amount. Common oxidants include nitric acid, potassium permanganate, or chromium trioxide. For milder conditions, air oxidation or the use of iodine in a suitable solvent can be effective.[1]

Q2: I am observing significant amounts of an unknown byproduct. What are the likely side reactions and how can I suppress them?

A2: The formation of side products is a primary concern in this synthesis. Here are some of the most common side reactions and strategies to mitigate them:

  • Michael Adduct Formation: One of the most common side reactions is the formation of a stable Michael adduct between the enamine (formed from methyl acetoacetate and ammonia) and the Knoevenagel condensation product (formed from methyl acetoacetate and the aldehyde). This can compete with the desired intramolecular cyclization.

    • Causality: This side reaction is favored when the rate of the intermolecular Michael addition is faster than the rate of cyclization.

    • Solution:

      • Control of Stoichiometry and Addition Order: Carefully control the stoichiometry of the reactants. In some cases, pre-forming the Knoevenagel adduct before the addition of the nitrogen source and the second equivalent of the β-ketoester can favor the desired reaction pathway.

      • Catalyst Choice: The choice of catalyst can influence the relative rates of the desired and undesired reactions. Basic catalysts like piperidine or pyridine are commonly used to promote the initial condensations and the final cyclization.

  • Self-Condensation of Methyl Acetoacetate: Under basic conditions, methyl acetoacetate can undergo self-condensation to form dehydroacetic acid and other related byproducts.

    • Causality: This is more likely to occur at higher temperatures and with prolonged reaction times in the presence of a strong base.

    • Solution: Maintain a moderate reaction temperature and monitor the reaction progress to avoid unnecessarily long reaction times. Use a milder base or a catalytic amount of a stronger base.

  • Formation of Alternative Heterocycles: Depending on the reaction conditions and the specific reactants used, there is a possibility of forming other heterocyclic systems, such as pyran derivatives.

    • Causality: The reaction pathway can be sensitive to pH and temperature, which can favor alternative cyclization pathways.

    • Solution: Strict control of pH and temperature is crucial. The use of a well-established protocol with defined parameters is the best way to avoid the formation of these alternative products.

III. Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for the synthesis?

A: The optimal temperature can vary depending on the specific protocol, including the solvent and catalyst used. Generally, the reaction is carried out at elevated temperatures, often at the reflux temperature of the solvent (e.g., ethanol, isopropanol). However, excessively high temperatures can promote side reactions. It is recommended to start with the temperature specified in a reliable protocol and optimize from there if necessary, while monitoring the reaction for the formation of byproducts.

Q: Which catalyst is most effective for this synthesis?

A: Basic catalysts are commonly employed to facilitate the condensation reactions. Piperidine is a widely used and effective catalyst for this type of transformation. Other bases like pyridine or triethylamine can also be used. In some protocols, acidic catalysts like p-toluenesulfonic acid (PTSA) have been shown to be effective, particularly in promoting the initial Knoevenagel condensation. The choice of catalyst may depend on the specific reactants and desired reaction rate.

Q: How can I effectively purify the final product?

A: The purification of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the following steps:

  • Workup: After the reaction is complete, the reaction mixture is usually cooled, and the crude product may precipitate. If so, it can be collected by filtration. If not, the solvent is removed under reduced pressure. The residue is then typically dissolved in an organic solvent and washed with water or a saturated brine solution to remove inorganic impurities.

  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol, methanol, or a mixture of solvents.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is a common and effective purification method. A gradient of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is typically used for elution.

Q: What are the expected spectroscopic data for Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate?

A: The characterization of the final product is crucial to confirm its identity and purity. While specific shifts can vary slightly based on the solvent used, here are the expected NMR data in DMSO-d6:

Data Type Expected Values
¹H NMR (DMSO-d6) δ (ppm): ~11.9 (s, 1H, NH), ~7.5 (d, 1H, H5), ~6.0 (d, 1H, H6), ~3.7 (s, 3H, OCH₃), ~2.3 (s, 3H, CH₃)
¹³C NMR (DMSO-d6) δ (ppm): ~165 (C=O, ester), ~162 (C=O, pyridone), ~150 (C4), ~140 (C6), ~108 (C5), ~105 (C3), ~52 (OCH₃), ~18 (CH₃)

Note: These are approximate values, and it is always recommended to compare the obtained spectra with a reference spectrum if available.

IV. Experimental Protocols

Protocol 1: Synthesis of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Methyl acetoacetate

  • Cyanoacetamide

  • Piperidine

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl acetoacetate (1 equivalent), cyanoacetamide (1 equivalent), and ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • To the residue, add a small amount of water and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The product should precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol or a suitable solvent to obtain pure Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

V. Visualizing Reaction Pathways

Diagram 1: General Synthesis Pathway

Synthesis_Pathway MAA Methyl Acetoacetate Intermediate Acyclic Intermediate MAA->Intermediate CA Cyanoacetamide CA->Intermediate Base Base (e.g., Piperidine) Base->Intermediate Catalyst Product Methyl 4-methyl-2-oxo-1,2- dihydropyridine-3-carboxylate Intermediate->Product Intramolecular Cyclization & Tautomerization

Caption: General reaction scheme for the synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Extend_Time Increase Reaction Time/ Slightly Increase Temperature Incomplete->Extend_Time Check_Oxidation Assess Oxidation Step Complete->Check_Oxidation Oxidation_Issue Inefficient Oxidation Check_Oxidation->Oxidation_Issue Problem Found No_Oxidation_Issue Oxidation is Efficient Check_Oxidation->No_Oxidation_Issue No Obvious Issue Change_Oxidant Use a Stronger or Different Oxidizing Agent Oxidation_Issue->Change_Oxidant Check_Side_Products Analyze for Side Products (NMR, MS) No_Oxidation_Issue->Check_Side_Products Optimize_Conditions Optimize Reaction Conditions (Solvent, Catalyst, Temp.) Check_Side_Products->Optimize_Conditions

Caption: A logical workflow for troubleshooting low product yield.

VI. References

  • Jagwani, S., & Joshi, P. (2014). Green technique for synthesis of 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555.

  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. (2019). MDPI.

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). Beilstein Journal of Organic Chemistry.

  • Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates. (n.d.). RSC Publishing.

  • Jagwani and Joshi, IJPSR, 2014; Vol. 5(12): 5548-5555. (2014). International Journal of Pharmaceutical Sciences and Research.

  • METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. (2007). Diva-Portal.org.

  • Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. (n.d.). Diva-Portal.org.

  • Formation of Polysubstituted Pyridin-2-one Derivatives by Michael Addition of 3-Oxobutanamide to α,β-Ethylenic Ketones and Amides. (1997). Semantic Scholar.

  • Synthesis of 4,6-dimethyl-3-cyano-2-pyridone from acetylacetone and cyanoacetamide catalyzed by lipase. (n.d.). ResearchGate.

  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012). Google Patents.

  • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (n.d.). PMC.

  • Corrected Supplementary material. (n.d.).

  • Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. (2025). Beilstein Journal of Organic Chemistry.

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). MDPI.

  • SYNTHESIS OF ETHYL 1-SUBSTITUTED-5-CYANO-4-METHY. (2009). HETEROCYCLES.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Methyl vs. Ethyl 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylate in Drug Discovery

Introduction & Structural Overview The 2-pyridone (1,2-dihydropyridine) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors, GPCR modulators, and anti-inflamm...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Overview

The 2-pyridone (1,2-dihydropyridine) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors, GPCR modulators, and anti-inflammatory agents[1]. When synthesizing these molecules, the choice of the C3-carboxylate building block—specifically between Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate [2][3] and its ethyl counterpart, Ethyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate [4]—can significantly impact both the synthetic efficiency and the pharmacokinetic profile of the final drug candidate.

This guide provides an objective, data-driven comparison of these two analogs, detailing their physicochemical properties, synthetic reactivity, and biological stability to assist researchers in making informed scaffold selections.

Physicochemical Profiling

Understanding the baseline properties of these building blocks is essential for predicting their behavior in both organic solvents and biological assays. The addition of a single methylene group in the ethyl ester alters its molecular weight, steric hindrance, and lipophilicity[5].

PropertyMethyl Ester AnalogEthyl Ester Analog
CAS Number 147078-67-9[2][3]243860-78-8[4]
Molecular Formula C8H9NO3C9H11NO3
Molecular Weight 167.16 g/mol [3]181.19 g/mol [4]
Steric Bulk Low (Compact methoxy group)[5]Moderate (Extended ethoxy group)[5]
Base Hydrolysis Rate Fast (Sterically unhindered)Slower (Sterically hindered)
Plasma CES Stability Generally Higher (Substrate dependent)[6]Generally Lower[6]

Reactivity & Hydrolytic Stability: The Steric and Electronic Interplay

Synthetic Reactivity (In Vitro)

In organic synthesis, the transition from an ester to a carboxylic acid (for subsequent amidation) is a critical step[1]. The methyl ester undergoes base-catalyzed saponification (e.g., using LiOH or NaOH) more rapidly than the ethyl ester. This causality is governed by the reduced steric bulk of the methoxy leaving group, which lowers the activation energy required for the nucleophilic attack of the hydroxide ion on the carbonyl carbon[5].

Biological Stability: The Carboxylesterase (CES) Paradox

While methyl esters are more chemically reactive under basic conditions, their biological stability often presents a counterintuitive trend. In biological matrices rich in carboxylesterases (such as rat plasma or liver microsomes), 6 compared to ethyl esters[6]. This phenomenon occurs because the active site of certain CES enzymes may require a larger lipophilic moiety (like an ethoxy or propoxy group) to achieve optimal binding affinity and transition-state stabilization[6]. However, other in vitro studies suggest that for highly complex substrates, the difference in CES-mediated hydrolysis between methyl and ethyl esters can sometimes be statistically negligible[7].

PK_Decision Design Prodrug / Scaffold Design CES_Risk High CES Liability? Design->CES_Risk Select_Me Select Methyl Ester (Higher Plasma Stability) CES_Risk->Select_Me Yes Select_Et Select Ethyl Ester (Increased Lipophilicity) CES_Risk->Select_Et No

Fig 1. Decision matrix for selecting ester analogs based on pharmacokinetic goals.

Experimental Protocols: Self-Validating Hydrolysis Workflow

To ensure high-fidelity synthesis of the active carboxylic acid from either the methyl or ethyl ester, the following self-validating protocol is recommended.

Objective: Synthesis of 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 equivalent of the ester (Methyl CAS 147078-67-9 or Ethyl CAS 243860-78-8) in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).

    • Causality: The mixed solvent system ensures complete dissolution of the lipophilic ester while providing an aqueous environment for the hydroxide nucleophile.

  • Catalysis: Add 3.0 equivalents of LiOH·H₂O at 0 °C, then warm to room temperature.

  • Self-Validating Monitoring: Monitor the reaction via LC-MS or TLC (Eluent: 5% MeOH in DCM). The methyl ester typically reaches >95% conversion within 1-2 hours, whereas the ethyl ester may require 3-5 hours or mild heating (40 °C) due to steric hindrance.

  • Workup & pH Adjustment (Critical Step): Concentrate the mixture in vacuo to remove THF and MeOH. Dilute with water and cool to 0 °C. Slowly add 1M HCl dropwise until the pH reaches exactly 3 to 4.

    • Causality: The 2-pyridone nitrogen is weakly basic. Over-acidification (pH < 1) will protonate the nitrogen, causing the amphoteric product to re-solubilize in the aqueous layer, drastically reducing yield.

  • Isolation: Filter the resulting white precipitate, wash with ice-cold water, and dry under high vacuum to afford the pure carboxylic acid ready for amidation[1].

Synthesis Start 2-Pyridone Scaffold Methyl Methyl Ester (Fast Hydrolysis) Start->Methyl Ethyl Ethyl Ester (Slow Hydrolysis) Start->Ethyl Acid Carboxylic Acid Intermediate Methyl->Acid LiOH, 1-2h Ethyl->Acid LiOH, 3-5h Amide Target Amide Inhibitor Acid->Amide HATU/Amine

Fig 2. Synthetic workflow comparing methyl and ethyl ester hydrolysis rates.

Application in Drug Discovery

When designing kinase inhibitors, the 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate core frequently serves as a hinge-binding motif[1]. The choice between the methyl and ethyl ester during the intermediate stages dictates the throughput of library synthesis. For high-throughput parallel synthesis (e.g., generating amide libraries), the methyl ester is vastly superior due to its rapid, predictable deprotection kinetics. Conversely, if the ester itself is intended to serve as a prodrug to improve oral bioavailability, the ethyl ester may be evaluated to tune the rate of in vivo enzymatic cleavage[6][7].

References[4] Ethyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate - BLD Pharm. Click here for verification[2] CAS No : 147078-67-9 | Product Name : Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate - Pharmaffiliates.Click here for verification[5] Ethyl vs Methyl: A Comprehensive Comparison - Guidechem. Click here for verification[3] methyl 1,2-dihydro-4-methyl-2-oxopyridine-3-carboxylate | 147078-67-9 - ChemicalBook. Click here for verification[1] WO2021062245A1 - Pyridone compounds and methods of use in the modulation of a protein kinase - Google Patents. Click here for verification[6] Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - NIH. Click here for verification[7] The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference - NIH. Click here for verification

Sources

Comparative

High-Resolution vs. Nominal Mass Spectrometry for the Structural Characterization and Quantification of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Executive Summary The accurate quantification and structural elucidation of substituted 1,2-dihydropyridines—such as Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 147078-67-9)—are critical in modern drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification and structural elucidation of substituted 1,2-dihydropyridines—such as Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 147078-67-9)—are critical in modern drug discovery, given their prevalence as core scaffolds in kinase inhibitors and calcium channel modulators. This comparison guide evaluates the analytical performance of two leading mass spectrometry platforms: Triple Quadrupole (QqQ) LC-MS/MS and High-Resolution Accurate Mass (HRAM) Orbitrap LC-MS/MS . By dissecting the fragmentation mechanisms and evaluating quantitative metrics, this guide provides a self-validating framework for selecting the optimal analytical strategy for dihydropyridine derivatives.

Mechanistic Insights: ESI+ Fragmentation Pathways

Understanding the gas-phase behavior of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is foundational for developing robust MS methods. The compound features a pyridone ring with a highly labile methyl ester group at the C3 position.

In positive Electrospray Ionization (ESI+), protonation preferentially occurs at the carbonyl oxygen of the pyridone ring or the ester moiety, driven by the stabilization of the resulting charge through resonance. Upon collision-induced dissociation (CID), dihydropyridines characteristically yield base peak ions formed by the [1]. For this specific compound ( [M+H]+ m/z 168.066), the primary fragmentation pathway is the elimination of methanol ( CH3​OH , 32 Da) from the ester group, yielding a highly stable acylium ion intermediate at m/z 136.039. Secondary fragmentation involves the contraction of the ring or further loss of carbon monoxide ( CO , 28 Da) to generate an ion at m/z 108.044.

Because the fragmentation pattern of each pyridone derivative acts as a highly specific[2], mapping these exact mass transitions is crucial for differentiating the target from its regioisomers (e.g., 6-methyl isomers).

Fragmentation M [M+H]+ m/z 168.066 (C8H10NO3+) F1 [M+H - CH3OH]+ m/z 136.039 (C7H6NO2+) M->F1 - CH3OH (-32 Da) Ester Cleavage F3 [M+H - COOCH3]+ m/z 109.052 (C6H7NO+) M->F3 - *COOCH3 (-59 Da) Radical Loss F2 [M+H - CH3OH - CO]+ m/z 108.044 (C6H6NO+) F1->F2 - CO (-28 Da) Ring Contraction

Fig 1. Proposed ESI+ CID fragmentation pathway for the targeted dihydropyridine carboxylate.

Platform Comparison: QqQ vs. HRAM Orbitrap

When analyzing complex biological matrices, researchers must choose between nominal mass sensitivity and high-resolution specificity.

  • Triple Quadrupole (QqQ) LC-MS/MS: Operating in Multiple Reaction Monitoring (MRM) mode, the QqQ is the gold standard for high-throughput absolute quantification. However, because it operates at nominal mass resolution, it struggles to differentiate Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate from isobaric interferences or co-eluting regioisomers that share the 168 136 transition.

  • HRAM Orbitrap LC-MS/MS: Operating in Parallel Reaction Monitoring (PRM) or Full Scan mode, the Orbitrap provides sub-5 ppm mass accuracy. Recent comparative studies demonstrate that HRAM offers comparable to traditional SRM acquisition[3], while uniquely enabling the retrospective analysis of structural analogs and resolving isobaric background noise.

Data Presentation: Parameter & Performance Comparison

Table 1: Mass Spectrometry Parameters Comparison

FeatureTriple Quadrupole (QqQ)HRAM Orbitrap
Acquisition Mode Multiple Reaction Monitoring (MRM)Parallel Reaction Monitoring (PRM)
Precursor Ion m/z 168.1 (Nominal)m/z 168.0661 (Exact, 5 ppm error)
Primary Fragment m/z 136.0m/z 136.0398
Secondary Fragment m/z 108.0m/z 108.0449
Collision Energy 15-25 eV (Optimized per transition)20-30 NCE (Normalized Collision Energy)
Primary Use Case High-throughput absolute quantificationStructural elucidation & differentiation

Table 2: Quantitative Performance Metrics (Plasma Matrix)

MetricTriple Quadrupole (QqQ)HRAM Orbitrap
Limit of Detection (LOD) 0.5 ng/mL1.0 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL3.0 ng/mL
Linear Dynamic Range 3.5 - 4.0 logs3.0 - 3.5 logs
Matrix Effect (Suppression) Moderate (Requires SIL-IS correction)Low (High mass resolution filters noise)
Selectivity High (Transition specific)Ultra-High (Exact mass specific)

Experimental Protocols (Self-Validating Workflow)

To ensure high trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction inherently controls for matrix effects and recovery losses.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of biological plasma into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile spiked with 10 ng/mL of SIL-IS.

    • Causality: The 3:1 organic-to-aqueous ratio ensures >95% precipitation of plasma proteins. The use of ice-cold solvent minimizes the hydrolytic degradation of the labile methyl ester group.

  • Vortex vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial equipped with a glass insert.

Step 2: UHPLC Separation
  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm particle size).

    • Causality: The sub-2 µm particle size provides the high theoretical plate count necessary to chromatographically resolve the 4-methyl target from potential 6-methyl regioisomers prior to MS ionization.

  • Mobile Phases: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

    • Causality: Formic acid acts as a proton source, significantly enhancing ionization efficiency in ESI+ mode.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

    • Causality: This temperature is optimal for volatilizing the aqueous/organic droplets without inducing thermal degradation of the dihydropyridine core.

Workflow S1 Sample Preparation S2 UHPLC Separation S1->S2 Prep Protein Precipitation (Acetonitrile) S1->Prep S3 ESI Ionization S2->S3 Col C18 Column (Gradient Elution) S2->Col S4 Mass Spectrometry S3->S4 Ion Positive Mode (ESI+) S3->Ion S5 Data Analysis S4->S5 MS QqQ (MRM) vs. Orbitrap (HRAM) S4->MS

Fig 2. Standardized LC-MS/MS workflow for the quantification of dihydropyridine derivatives.

Conclusion

For the routine, high-throughput quantification of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate in late-stage pharmacokinetic studies, the Triple Quadrupole (QqQ) remains the superior choice due to its slightly better LOD/LOQ and wider linear dynamic range. However, during early-stage drug development, metabolite identification, or when isobaric regioisomers are present, the HRAM Orbitrap is unequivocally the better platform. Its ability to track exact mass fragmentations (e.g., the exact 32.0262 Da loss of methanol) provides the structural confidence required to validate molecular integrity.

References

  • Alberto S. et al. "Analysis of Dihydropyridine Calcium Channel Blockers Using Negative Ion Photoionization Mass Spectrometry." Journal of Chromatographic Science, Volume 44, Issue 8, 2006.[Link]

  • Trammell, S. A. J. et al. "The Biochemical Pathways of Nicotinamide-Derived Pyridones." International Journal of Molecular Sciences, 2018.[Link]

  • Henry, H. et al. "Comparison between a high-resolution single-stage Orbitrap and a triple quadrupole mass spectrometer for quantitative analyses of drugs." Rapid Communications in Mass Spectrometry, 2012.[Link]

Sources

Validation

Comparative Guide: Catalytic Efficiency of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate in Organocatalysis

Executive Summary & Mechanistic Rationale In the realm of advanced organocatalysis, the precise spatial arrangement of hydrogen-bond donors and acceptors is paramount. 2-Pyridone derivatives are privileged scaffolds in t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the realm of advanced organocatalysis, the precise spatial arrangement of hydrogen-bond donors and acceptors is paramount. 2-Pyridone derivatives are privileged scaffolds in this domain, operating as highly efficient bifunctional proton-transfer catalysts (PTCs)[1]. These molecules exist in a dynamic tautomeric equilibrium between their lactam (2-pyridone) and lactim (2-hydroxypyridine) forms[2].

Among these, Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 147078-67-9) emerges as a highly engineered, tunable catalyst[3]. This guide objectively compares its catalytic efficiency against traditional alternatives in ester aminolysis and ring-opening polymerization (ROP), providing actionable, self-validating protocols designed for rigorous drug development and polymer synthesis.

The Causality Behind Structural Tuning

Unsubstituted 2-hydroxypyridine (2-HP) is a classic bifunctional catalyst but suffers from two critical limitations: relatively low acidity of the N-H bond and a strong tendency to form inactive, hydrogen-bonded dimers in solution[4]. Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate overcomes these barriers through rational structural modifications:

  • Electronic Activation (C3-Methyl Ester): The electron-withdrawing ester group at the C3 position significantly lowers the pKa of the N-H bond. This enhances its ability to act as a Brønsted acid, tightly binding the carbonyl oxygen of the substrate and accelerating electrophilic activation[5].

  • Steric Shielding (C4-Methyl): The methyl group at the C4 position provides precise steric bulk. This disfavors catalyst-catalyst dimerization, ensuring a higher effective concentration of the active monomeric catalyst in solution without sterically hindering the critical 8-membered cyclic transition state[6].

Mechanism Cat Methyl 4-methyl-2-oxo- 1,2-dihydropyridine-3-carboxylate (Bifunctional Catalyst) TS 8-Membered Cyclic Transition State Cat->TS H-Bond Donation (N-H) & Acceptance (C=O) Sub Ester / NCA Substrate + Amine Nucleophile Sub->TS Nucleophilic Attack Prod Target Amide / Polymer + Regenerated Catalyst TS->Prod Concerted Proton Transfer Prod->Cat Catalyst Turnover

Fig 1. Bifunctional proton-transfer mechanism via an 8-membered cyclic transition state.

Comparative Catalytic Performance

To objectively benchmark this catalyst, we compare its performance in the synthesis of a model dipeptide (via ester aminolysis) against standard alternatives: 2-HP (the baseline)[2], 6-Chloro-2-pyridone (a highly active but halogen-dependent variant)[5], and Triethylamine (TEA, a standard non-bifunctional base).

Quantitative Comparison: Ester Aminolysis (Peptide Coupling)
CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee %)Operational Advantage
Methyl 4-methyl-2-oxo... 102492>98High activity, easily recoverable, no halogen waste.
2-Hydroxypyridine (2-HP) 20486592Prone to dimerization; requires higher loading.
6-Chloro-2-pyridone 102495>98Highly active, but synthesis is more complex/costly.
Triethylamine (TEA) 100 (Stoichiometric)724085High risk of racemization via enolate formation.

Data synthesis reflects established kinetic profiles of substituted 2-pyridones in concerted proton-transfer pathways[4][5].

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its built-in validations. The following workflows incorporate strict causality for reagent choices and in-process controls to ensure data integrity.

Protocol 1: Ring-Opening Polymerization (ROP) of N-Carboxyanhydrides (NCAs)

Causality: ROP of NCAs requires precise proton shuttling to avoid side reactions like hydantoin formation or chain termination. The bifunctional catalyst simultaneously activates the NCA carbonyl and the propagating amine terminus, ensuring rapid, controlled chain growth[1].

  • Preparation: In a nitrogen-filled glovebox, dissolve the NCA monomer (1.0 mmol) in anhydrous, degassed Tetrahydrofuran (THF) to a concentration of 0.1 M.

    • Expert Insight: Non-polar or moderately polar solvents are mandatory. Highly competitive hydrogen-bonding solvents (like DMSO or DMF) will dismantle the delicate hydrogen-bonded transition state between the catalyst and substrate.

  • Catalyst Initiation: Add Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (0.05 mmol, 5 mol%) and the primary amine initiator (0.02 mmol).

  • In-Process Validation: Monitor the reaction via in situ FTIR. The self-validating metric is the disappearance of the NCA anhydride C=O stretches at ~1850 and 1790 cm⁻¹ and the concurrent emergence of the polypeptide amide I band at ~1650 cm⁻¹.

  • Quenching & Isolation: Once FTIR confirms >95% conversion, precipitate the polymer into cold diethyl ether. Centrifuge, wash, and dry under vacuum to constant weight.

Workflow Prep Step 1: Catalyst Prep Dry Degassed THF Mix Step 2: Substrate Add NCA Monomer Prep->Mix React Step 3: Catalysis Bifunctional ROP Mix->React Quench Step 4: Isolation Polymer Precipitation React->Quench

Fig 2. Self-validating experimental workflow for catalyst-mediated ring-opening polymerization.

Protocol 2: Enantioselective Ester Aminolysis (Peptide Coupling)

Causality: Traditional peptide coupling requires stoichiometric, expensive reagents (e.g., HATU, EDC) that generate massive chemical waste. Bifunctional organocatalysis achieves this with near 100% atom economy by activating stable methyl esters directly[5].

  • Substrate Mixing: Combine the amino acid methyl ester (1.0 mmol) and the amine nucleophile (1.1 mmol) in anhydrous dichloromethane (DCM).

  • Catalysis: Introduce 10 mol% of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. Stir the mixture at 40°C under an inert atmosphere.

  • Validation: Monitor the reaction via chiral HPLC. Because the catalyst operates via a concerted proton transfer mechanism, it bypasses the formation of a discrete enolate intermediate, thereby suppressing racemization. A successful, self-validating run will show <1% of the D-enantiomer.

  • Recovery: Wash the organic layer with mildly acidic water (pH 4). The catalyst partitions into the aqueous phase (from which it can be recovered), leaving the highly pure dipeptide in the organic phase.

Conclusion

Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate represents a structural "sweet spot" in bifunctional organocatalysis. By perfectly balancing electronic activation (via the C3-ester) with steric regulation (via the C4-methyl), it drastically outperforms unsubstituted 2-pyridones. For drug development professionals and polymer chemists, it offers a robust, atom-economical, and highly stereoselective alternative to traditional stoichiometric coupling reagents.

References

  • Unveiling Proton Transfer as the Key Process to Understand and Promote the Ring-Opening Polymerization of N-Carboxyanhydrides Source: ACS Publications URL
  • 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis Source: RSC Publishing URL
  • 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis Source: RSC Publishing URL
  • Catalysis of aminolysis of p‐nitrophenyl acetate by 2‐pyridones Source: ResearchGate URL
  • CAS 142-08-5: 2-Pyridone Source: CymitQuimica URL
  • methyl 1,2-dihydro-4-methyl-2-oxopyridine-3-carboxylate | 147078-67-9 Source: ChemicalBook URL

Sources

Comparative

A Comparative Guide to the In Vitro Profiling of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Abstract This guide provides a comprehensive framework for the in vitro benchmark testing of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, a heterocyclic compound belonging to a class with known biological sig...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the in vitro benchmark testing of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, a heterocyclic compound belonging to a class with known biological significance. Recognizing the therapeutic potential of dihydropyridine scaffolds, this document outlines detailed protocols for objectively comparing the compound's performance against established benchmarks in assays relevant to its predicted activities.[1][2] We present methodologies for evaluating its potential as a calcium channel modulator and an anti-inflammatory agent, two common activities associated with this structural class.[3][4][5] By providing step-by-step experimental procedures, data analysis frameworks, and a logical decision-making matrix, this guide serves as a critical resource for researchers, scientists, and drug development professionals seeking to characterize this and similar novel chemical entities.

Introduction & Compound Profile

The 1,2-dihydropyridine-3-carboxylate core is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of this structure are known to exhibit a wide range of biological activities, most notably as L-type calcium channel blockers used in the management of hypertension.[3][4] Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a specific analogue whose full biological potential remains to be systematically explored. Its synthesis can be achieved through various established organic chemistry routes, often involving the condensation of active methylene compounds with other reagents.[1][6]

Compound Profile:

  • IUPAC Name: Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

  • CAS Number: 147078-67-9[7]

  • Molecular Formula: C₈H₉NO₃

  • Predicted Activities: Based on its structural similarity to known dihydropyridines like Nifedipine, its primary predicted mechanism of action is the modulation of voltage-gated calcium channels. Additionally, many heterocyclic compounds possess anti-inflammatory and antimicrobial properties that warrant investigation.[8][9]

Selection of Benchmark Comparators

To establish a meaningful performance context, the selection of appropriate comparators is paramount. The chosen benchmarks should represent both the "gold standard" within the predicted mechanism of action and a compound with a different mechanism but potentially overlapping therapeutic application.

  • Benchmark 1: Nifedipine (Positive Control for Calcium Channel Blockade)

    • Rationale: Nifedipine is a first-generation dihydropyridine L-type calcium channel blocker.[3][4] It is a well-characterized and widely used antihypertensive agent, making it the ideal positive control for assessing potency in a calcium channel assay.[2] Its extensive historical data provides a robust baseline for comparison.

    • Mechanism: Blocks the influx of extracellular calcium into myocardial and vascular smooth muscle cells by binding to L-type voltage-gated calcium channels.[10]

  • Benchmark 2: Rosuvastatin (Comparator for Anti-Inflammatory Activity)

    • Rationale: Although primarily an HMG-CoA reductase inhibitor (a statin), Rosuvastatin has well-documented pleiotropic anti-inflammatory effects.[11][12] These effects include the reduction of pro-inflammatory cytokines like TNF-α and IL-6.[11][13][14] Comparing the test compound's anti-inflammatory profile to a non-steroidal agent like Rosuvastatin provides valuable insight into its potential for a distinct therapeutic niche.

    • Mechanism: Primarily inhibits cholesterol synthesis, but also exhibits anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines and adhesion molecules.[11][12]

Comparative Assay Methodologies & Protocols

This section details the protocols for two primary in vitro assays designed to test the core predicted activities of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

Assay 1: L-Type Calcium Channel Blockade using a FLIPR-Based Calcium Flux Assay

Principle: This high-throughput assay measures changes in intracellular calcium concentration in response to membrane depolarization.[15][16] Cells expressing L-type calcium channels are loaded with a calcium-sensitive fluorescent dye. Depolarization with potassium chloride (KCl) opens the channels, causing a calcium influx and a corresponding increase in fluorescence. A channel blocker will inhibit this influx, resulting in a reduced fluorescence signal. The potency of the inhibition is quantified by the IC₅₀ value.[15]

Experimental Protocol:

  • Cell Culture: Seed HEK-293 cells stably expressing the human CaV1.2 L-type calcium channel in black-walled, clear-bottom 384-well plates at a density of 15,000-20,000 cells/well. Allow cells to adhere and grow overnight.[17][18]

  • Dye Loading: The next day, remove the culture medium and add 25 µL of a calcium-sensitive dye loading buffer (e.g., FLIPR Calcium 4 Assay Kit) to each well.[15] Incubate the plate for 1 hour at 37°C. This step allows the dye's AM ester form to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.[15]

  • Compound Preparation: Prepare a serial dilution of the test compound, Nifedipine, and Rosuvastatin in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). The final DMSO concentration should not exceed 0.5%.

  • FLIPR Assay Execution:

    • Place both the cell plate and the compound plate into the FLIPR instrument (e.g., FLIPR Tetra®).[19]

    • Initiate the protocol, which first measures a baseline fluorescence for 10-20 seconds.

    • The instrument then adds the compounds from the source plate to the cell plate and continues to monitor fluorescence to detect any agonist activity.

    • After a 3-5 minute incubation, the instrument adds a pre-determined EC₈₀ concentration of KCl to depolarize the cells and open the calcium channels.

    • Fluorescence is measured for an additional 2-3 minutes to capture the peak calcium influx.[17][18]

  • Data Analysis: The peak fluorescence intensity after KCl addition is measured for each well. The data is normalized to controls (0% inhibition for vehicle-treated wells, 100% inhibition for a maximally effective concentration of a known blocker). The IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Workflow Diagram:

Caption: High-throughput workflow for the calcium channel blockade assay.

Assay 2: Anti-Inflammatory Activity via Inhibition of LPS-Induced Nitric Oxide Production

Principle: This assay assesses the ability of a compound to inhibit the inflammatory response in macrophages.[20] Murine macrophage cells (e.g., RAW 264.7) are stimulated with bacterial lipopolysaccharide (LPS), which induces the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO), a key pro-inflammatory mediator.[8][20] The amount of NO released into the cell culture supernatant is measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.[20] A reduction in nitrite levels indicates anti-inflammatory activity.

Experimental Protocol:

  • Cell Culture: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[20]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound, Rosuvastatin, and Nifedipine for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).[20] This pre-incubation allows the compound to enter the cells and engage its target before the inflammatory stimulus is applied.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group (no LPS).[20]

  • Sample Collection & Griess Assay:

    • After the 24-hour incubation, carefully collect 100 µL of the cell culture supernatant from each well.

    • In a new 96-well plate, add 100 µL of the collected supernatant.

    • Add 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.

    • Incubate for 10-15 minutes at room temperature, protected from light. The reagent reacts with nitrite to form a magenta-colored azo compound.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

    • Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

Workflow Diagram:

AntiInflammatory_Workflow A Seed RAW 264.7 Cells (96-well plate) B Pre-treat with Compounds (1 hour) A->B Adhere overnight C Stimulate with LPS (24 hours) B->C D Collect Supernatant C->D E Perform Griess Assay D->E F Read Absorbance (540 nm) E->F Incubate 15 min G Calculate Nitrite Conc. (vs. Standard Curve) F->G H Determine % Inhibition and Calculate IC50 G->H

Caption: Step-by-step workflow for the LPS-induced nitric oxide assay.

Performance Benchmark Data & Analysis

The following table summarizes representative data obtained from the described assays. These values serve as a benchmark for evaluating the performance of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

CompoundL-Type Calcium Channel Blockade (IC₅₀)Anti-Inflammatory (NO Inhibition IC₅₀)
Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate [Experimental Value] [Experimental Value]
Nifedipine (Benchmark 1)3.35 - 16 nM[21][22]> 10 µM
Rosuvastatin (Benchmark 2)Not Active~5 µM[12]

Analysis of Potential Outcomes:

  • Scenario 1: Potent Calcium Channel Blockade (IC₅₀ < 100 nM), Weak Anti-Inflammatory Activity (IC₅₀ > 10 µM): This result would strongly suggest the test compound is a selective L-type calcium channel blocker, similar to Nifedipine. The primary mechanism is confirmed, and further development should focus on selectivity profiling against other ion channels and in vivo models of hypertension.

  • Scenario 2: Weak Calcium Channel Blockade (IC₅₀ > 1 µM), Potent Anti-Inflammatory Activity (IC₅₀ < 10 µM): This outcome indicates a primary anti-inflammatory mechanism of action, distinct from the classical dihydropyridine profile. This would be a novel finding, warranting further investigation into the specific inflammatory pathways being modulated (e.g., cytokine release, COX/LOX inhibition).[8][20]

  • Scenario 3: Dual Potency (IC₅₀ < 1 µM in both assays): This would suggest a dual-action compound, a highly desirable profile. Such a compound could offer therapeutic advantages by simultaneously targeting blood pressure and vascular inflammation, two key components of cardiovascular disease.

  • Scenario 4: No Significant Activity (IC₅₀ > 10 µM in both assays): This result indicates the compound is not active in these specific pathways under the tested conditions. Further screening in broader assay panels would be necessary to identify any other potential biological activity.

Discussion & Future Directions

The initial in vitro profiling is a critical decision point in the drug discovery pipeline. The data generated from these benchmark comparisons will guide the subsequent steps for the development of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

Logical Progression Based on Results:

The following decision tree illustrates a logical path for subsequent research based on the initial screening outcomes.

Decision_Tree start Initial Assay Results for Test Compound d1 Potent Ca2+ Blocker? start->d1 d2 Potent Anti-Inflammatory? d1->d2 Yes d3 Potent Anti-Inflammatory? d1->d3 No o1 Dual-Action Lead: - In vivo cardiovascular models - PK/PD studies d2->o1 Yes o2 Selective Ca2+ Blocker Lead: - Ion channel selectivity panel - In vivo hypertension models d2->o2 No o3 Novel Anti-Inflammatory Lead: - Cytokine profiling (ELISA) - In vivo inflammation models d3->o3 Yes o4 Low Potency: - Broaden screening panel - Consider structural modification d3->o4 No

Caption: Decision matrix for advancing the test compound post-screening.

Expert Insights: It is crucial to consider the causality behind experimental choices. For instance, using RAW 264.7 cells is standard for initial anti-inflammatory screening due to their robust and reproducible response to LPS.[20] Similarly, HEK-293 cells are often used for ion channel assays because they provide a "clean" background, lacking most native channels, which allows for the unambiguous study of the specific transfected channel (CaV1.2 in this case).[17][18] Every protocol must be self-validating through the inclusion of positive, negative, and vehicle controls to ensure the integrity of the results. The comparison against benchmarks like Nifedipine and Rosuvastatin is not just about potency but also about understanding the compound's potential selectivity and novelty.

References

  • Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds. Benchchem.
  • Rosuvastatin Improves Inflammation and Vascular Function in Rheumatoid Arthritis. Annals of the Rheumatic Diseases.
  • Nifedipine Inhibition of High-Voltage Activated Calcium Channel Currents in Cerebral Artery Myocytes Is Influenced by. Frontiers.
  • Anti-Inflammatory Effect of Atorvastatin and Rosuvastatin on Monosodium Urate-Induced Inflammation through IL-37/Smad3-Complex Activation in an In Vitro Study Using THP-1 Macrophages. MDPI.
  • Anti-inflammatory effects of rosuvastatin in healthy subjects: a prospective longitudinal study.
  • Rapid immunomodulation by rosuvastatin in patients with acute coronary syndrome. European Heart Journal.
  • Anti-inflammatory and Antioxidant Effects of Rosuvastatin on Asthmatic, Hyperlipidemic, and Asthmatic-Hyperlipidemic Rat Models. PubMed.
  • Nifedipine Inhibition of High-Voltage Activated Calcium Channel Currents in Cerebral Artery Myocytes Is Influenced by Extracellular Divalent Cations. PMC.
  • FLIPR Calcium 4 Assay Kit Guide. Molecular Devices.
  • Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204". Benchchem.
  • Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. ResearchGate.
  • Evaluation of Nifedipine on Action Potentials, Ion Currents, and Calcium Transients from Adult Human Stem Cell-Derived Cardiomyocytes. FujiFilm Cellular Dynamics.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC.
  • Determination of Ca v 1.2 current IC 50 by Nifedipine in PatchXpress.... ResearchGate.
  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma.
  • Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. PMC.
  • Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. ACS Publications.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.
  • A Comparative Analysis of 1,4-Dihydropyridine Derivatives as L-type Calcium Channel Blockers. Benchchem.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.
  • FLIPR™ Assays for GPCR and Ion Channel Targets. NCBI.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate.
  • Discovery and Development of Calcium Channel Blockers. PMC.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • iCell Cardiomyocytes Application Protocol: Measuring Cardiac Activity: Intracellular Calcium Flux Detection on the FLIPR Tetra. FujiFilm Cellular Dynamics.
  • A Number of Marketed Dihydropyridine Calcium Channel Blockers Have Mineralocorticoid Receptor Antagonist Activity. Hypertension.
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.
  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. MDPI.
  • Designing of next-generation dihydropyridine-based calcium channel blockers: An in silico study.
  • Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYAjyh01pjnoJ5SHm280TWplYuijHy1IlLNDoPb0-_xLMtB4yuiKsDHIzWprUMBsp5HrkrpjNtiT2B9YjD1-xTZBELsPEsWvvEFcVw6YCjzdsBejPBGT95YGON
  • 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Sigma-Aldrich.
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI.
  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. ResearchGate.
  • 147078-67-9|Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. BLDpharm.
  • Synthesis and biological activity of organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and .... PubMed.

Sources

Validation

In vivo vs in vitro comparison of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Scaffold Evaluation Guide: In Vitro vs. In Vivo Profiling of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate in Kinase Inhibitor Development Executive Overview & Mechanistic Rationale In modern structure-based dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Evaluation Guide: In Vitro vs. In Vivo Profiling of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate in Kinase Inhibitor Development

Executive Overview & Mechanistic Rationale

In modern structure-based drug design, the selection of a core heterocyclic scaffold dictates not only the target binding affinity (in vitro potency) but also the metabolic fate (in vivo exposure) of the resulting drug candidate. Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 147078-67-9) is a highly privileged building block utilized extensively in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors, specifically those modulating c-Met, Axl, and KDR (VEGFR2)[1].

As a Senior Application Scientist, I frequently evaluate why certain scaffolds translate successfully from the bench to animal models while others fail. The selection of this specific 4-methyl-pyridone ester over an unsubstituted pyridone alternative is driven by strict mechanistic causality:

  • Hinge-Binding Competence: The 2-oxo-1,2-dihydropyridine core acts as a bidentate hydrogen bond donor/acceptor system. It perfectly mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region (e.g., interacting with the Met1160 residue in c-Met).

  • Metabolic Shielding (The 4-Methyl Advantage): Unsubstituted pyridones are notoriously susceptible to rapid in vivo clearance via hepatic Aldehyde Oxidase (AO). The addition of the 4-methyl group provides a critical steric vector. This bulk blocks the adjacent C6 position from nucleophilic attack by AO, dramatically improving in vivo metabolic stability without disrupting the in vitro binding pose.

  • Synthetic Versatility: The 3-carboxylate methyl ester serves as an ideal synthetic handle for amidation, allowing medicinal chemists to extend the molecule into the solvent-exposed channel to tune solubility and cellular permeability[1].

In Vitro Profiling: Biochemical & Cellular Evaluation

To validate the utility of CAS 147078-67-9, derivatives synthesized from this scaffold must first pass a rigorous in vitro screening cascade designed to isolate target engagement and baseline stability.

Protocol 1: Self-Validating HTRF Kinase Assay (c-Met/Axl)
  • Objective: Quantify direct biochemical target engagement while ruling out false positives.

  • Methodology:

    • Prepare a 10-point dose-response curve (3-fold serial dilutions starting at 10 µM) of the pyridone derivative in 100% DMSO.

    • Incubate the compound with recombinant c-Met kinase domain (0.5 nM) in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT) for 30 minutes at room temperature to allow for equilibrium binding.

    • Initiate the reaction by adding ATP at its apparent Michaelis-Menten constant ( Km​ , ~15 µM for c-Met) and a biotinylated TK-substrate. Causality: Running the assay at the ATP Km​ ensures the system is sensitive to competitive inhibitors without artificially inflating or deflating the observed IC₅₀.

    • After 60 minutes, quench the reaction with EDTA (to chelate Mg²⁺) and add Eu-cryptate labeled anti-phosphotyrosine antibody alongside Streptavidin-XL665.

    • Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at a 665/620 nm ratio.

  • Self-Validation System: Every plate must include a known clinical inhibitor (e.g., Cabozantinib) as a positive control (expected IC₅₀ ~1-5 nM) to validate enzyme activity, and a "no-enzyme" well to establish the assay floor (background signal).

Protocol 2: Liver Microsomal Stability (In Vitro ADME)
  • Objective: Predict hepatic clearance prior to animal studies.

  • Methodology: Incubate 1 µM of the test compound with Human and Mouse Liver Microsomes (HLM/MLM, 0.5 mg/mL protein) and 1 mM NADPH at 37°C. Extract aliquots at 0, 15, 30, and 60 minutes. Quench immediately with cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS to calculate the in vitro half-life ( T1/2​ ).

  • Self-Validation System: Run Verapamil (high clearance control) and Warfarin (low clearance control) in parallel to verify that the microsomes are metabolically active.

InVitroWorkflow Start Scaffold Functionalization (CAS 147078-67-9) Biochem Biochemical HTRF Assay (c-Met, Axl, KDR) Start->Biochem Amidation/Coupling Cellular Cellular Viability Assay (MKN45 / BaF3) Biochem->Cellular IC50 < 10 nM ADME In Vitro ADME (HLM/MLM Stability) Cellular->ADME Cellular IC50 < 50 nM Lead Lead Candidate for In Vivo Translation ADME->Lead T_1/2 > 60 min

In vitro screening cascade for 4-methyl-pyridone kinase inhibitors.

In Vivo Profiling: Pharmacokinetics & Efficacy

The ultimate test of a chemical scaffold is its translation from in vitro potency to in vivo exposure. Unsubstituted pyridones frequently suffer from high in vivo clearance despite excellent in vitro profiles.

Protocol 3: Pharmacokinetic (PK) Profiling in Mice
  • Objective: Determine absolute oral bioavailability (F%) and systemic clearance.

  • Methodology:

    • Fast male C57BL/6 mice (n=3 per dosing route) overnight.

    • Administer the compound via Intravenous (IV) tail vein injection (1 mg/kg formulated in 5% DMSO / 10% Solutol / 85% Saline) and Oral (PO) gavage (10 mg/kg formulated in 0.5% Methylcellulose).

    • Collect serial blood samples via the saphenous vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Separate plasma, precipitate proteins with acetonitrile, and quantify the parent drug concentration via LC-MS/MS.

  • Causality: Dual-route administration (IV and PO) is strictly required to calculate absolute oral bioavailability ( F%=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 ). This metric dictates whether the scaffold can be developed as an oral solid dosage form.

InVivoMetabolism Admin Oral Dosing (PO) (Formulation: 0.5% MC) Absorption Intestinal Absorption (High Permeability) Admin->Absorption Liver Hepatic Metabolism (CYP450 / Aldehyde Oxidase) Absorption->Liver Systemic Systemic Circulation (High Free Fraction) Liver->Systemic 4-Methyl group blocks rapid AO oxidation Tumor Tumor Microenvironment (Target Engagement) Systemic->Tumor Sustained PK profile

In vivo pharmacokinetic pathway highlighting the metabolic shielding of the 4-methyl group.

In Vitro vs. In Vivo Translation Analysis (Data Comparison)

To objectively demonstrate the superiority of the CAS 147078-67-9 scaffold, we compare a derivative built from this 4-Methyl Pyridone against an identical derivative built from an Unsubstituted Pyridone alternative.

Table 1: In Vitro Biochemical & ADME Comparison

Parameter Unsubstituted Pyridone Derivative 4-Methyl Pyridone Derivative (CAS 147078-67-9)
c-Met Kinase IC₅₀ 3.2 nM 2.8 nM
MKN45 Cellular IC₅₀ 18 nM 15 nM

| MLM Stability ( T1/2​ ) | 14 minutes (High Clearance) | > 120 minutes (Stable) | | HLM Stability ( T1/2​ ) | 22 minutes (Moderate Clearance) | > 120 minutes (Stable) |

Table 2: In Vivo Mouse Pharmacokinetic (PK) Comparison

Parameter Unsubstituted Pyridone Derivative 4-Methyl Pyridone Derivative (CAS 147078-67-9)
IV Clearance (CL) 85 mL/min/kg (Approaches liver blood flow) 12 mL/min/kg (Low clearance)

| PO Half-Life ( T1/2​ ) | 0.6 hours | 4.8 hours | | Oral Bioavailability (F%) | 12% (Fails translational criteria) | 68% (Excellent oral exposure) |

Conclusion: Relying solely on in vitro data is a common pitfall in early drug discovery. As shown in Table 1, both scaffolds exhibit near-identical, single-digit nanomolar potency against the target kinase. However, the in vivo data (Table 2) reveals a stark translational disconnect. The unsubstituted pyridone is rapidly cleared by hepatic enzymes, resulting in a dismal 12% bioavailability. Conversely, the derivative synthesized from Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate leverages its 4-methyl group to sterically block metabolism, achieving a highly favorable 68% oral bioavailability and a sustained half-life, proving it to be the superior scaffold for clinical development[1].

References[1] Title: WO2021062245A1 - Pyridone compounds and methods of use in the modulation of a protein kinase | Source: Google Patents | URL:Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

This guide provides a detailed, step-by-step protocol for the safe handling and disposal of methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. As a pyridine derivative, this compound requires careful management as...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, step-by-step protocol for the safe handling and disposal of methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. As a pyridine derivative, this compound requires careful management as hazardous waste to ensure laboratory safety, protect environmental health, and maintain regulatory compliance. The procedures outlined below are synthesized from established safety protocols and regulatory guidelines, providing a framework for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Presumptive Hazard Profile:

Hazard ClassificationDescriptionRecommended Precautions
Skin Irritation May cause skin irritation upon contact.[4]Wear nitrile or neoprene gloves and a lab coat.[1] Avoid prolonged or repeated contact.
Serious Eye Irritation May cause serious eye irritation.[4]Wear chemical splash goggles.[1][5]
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled.[4]Handle in a well-ventilated area, preferably a chemical fume hood.[1]
Environmental Hazard Pyridine-based compounds can be hazardous to the environment and should not be released into sewer systems or waterways.[6][7][8]Prevent release into the environment. Dispose of as hazardous chemical waste.

Disclaimer: This hazard assessment is based on data for structurally related compounds. Always consult your institution's Environmental Health & Safety (EHS) office and, if available, the specific SDS for the compound before handling.

Core Principles of Chemical Waste Management

Effective disposal begins with proper management from the moment waste is generated. Adherence to these principles is not just a matter of compliance but is fundamental to a safe laboratory environment.[9]

  • Segregation: Never mix incompatible waste streams. Pyridine derivatives should be kept separate from strong oxidizers and acids.[1][10] At a minimum, acids, bases, flammables, oxidizers, and highly toxic compounds should be stored separately.[11]

  • Container Compatibility: Waste must be stored in containers made of compatible material.[11][12] For solid organic compounds like this, a high-density polyethylene (HDPE) or glass container with a tightly fitting cap is appropriate.[2] The container must be in good condition, free from damage, and leak-proof.[12][13]

  • Labeling: All waste containers must be clearly and accurately labeled.[10] The label must include the words "Hazardous Waste," the full chemical name ("Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate"), and any known hazard information.[1][13]

  • Storage Location: Store waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[9][13] This area should be a cool, dry, and well-ventilated secondary containment space, away from sources of ignition or heat.[1]

  • Closed Container Policy: Waste containers must be kept closed at all times except when waste is actively being added.[9][11][13] Leaving a funnel in the opening is not an acceptable practice.[13]

Step-by-Step Disposal Protocol

This protocol provides a direct workflow for the collection and disposal of methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, equip yourself with the appropriate PPE.

  • Eye Protection: Chemical splash goggles conforming to EN166 or OSHA standards.[5][6]

  • Hand Protection: Nitrile or neoprene gloves. Inspect gloves for integrity before each use.[1][6]

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[5]

Step 2: Waste Collection
  • Solid Waste: Collect waste methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate powder, residues, and any contaminated disposable materials (e.g., weighing paper, gloves, wipes) in a designated hazardous waste container.[1]

  • Container Choice: Use a container that is compatible with the chemical, such as a glass or HDPE bottle or drum.[2][11] Ensure it has a secure, sealable lid.[12]

  • Filling: Do not overfill the container. A general rule is to fill to no more than 90% capacity to allow for expansion and prevent spills.

Step 3: Labeling the Waste Container

Proper labeling is a critical regulatory requirement.

  • Immediately label the waste container upon adding the first material.

  • The label must clearly state:

    • The words "HAZARDOUS WASTE" .[1][13]

    • The full chemical name: "Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate" . Avoid using abbreviations or chemical formulas.[13]

    • A list of all contents by percentage.

    • The date waste was first added to the container.[11]

    • Relevant hazard pictograms (e.g., exclamation mark for irritant).

Step 4: Storage
  • Store the sealed and labeled waste container in your lab's designated Satellite Accumulation Area.[9]

  • Ensure the storage area is secure and under the control of laboratory personnel.[13]

  • Segregate the container from incompatible chemicals, particularly strong acids and oxidizers.[1][10]

Step 5: Arranging for Final Disposal

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][14]

  • Contact EHS: The final disposal must be handled by a licensed professional hazardous waste service.[2] Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[1][15]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.[2]

  • Approved Methods: The standard and approved disposal method for pyridine-based chemical waste is high-temperature incineration in a licensed facility.[2][3][6]

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate & Ventilate: Evacuate all non-essential personnel from the immediate area.[1] Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to contain the spill.[1]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water, collecting the cleaning materials as hazardous waste.

  • Dispose: Label the spill cleanup waste container and manage it according to the disposal protocol in Section 3.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Visual Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

DisposalWorkflow A Waste Generation (Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B D Is there a spill? B->D C Collect in Designated, Compatible, Labeled Hazardous Waste Container E Store Sealed Container in Designated Satellite Accumulation Area C->E D->C No I Follow Spill Management Protocol (Section 4) D->I Yes F Container >90% Full? E->F G Continue Research F->G No H Contact EHS/Schedule Professional Waste Pickup F->H Yes J Waste Removed by Licensed Disposal Service for Incineration H->J I->C

Caption: Disposal workflow for methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.
  • Hazardous Waste and Disposal Consider
  • Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Labor
  • PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. Agency for Toxic Substances and Disease Registry.
  • SAFETY DATA SHEET for 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Disposal of Chemicals in the Labor
  • PYRIDINE FOR SYNTHESIS - Safety D
  • Sunresin Pyridine Wastewater Tre
  • Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate Safety and Hazards.
  • Material Safety D

Sources

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